N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-13(2)12-16(19(26)23-15-8-6-5-7-9-15)24-20(27)18(14(3)4)22-11-10-17(21)25/h5-9,13-14,16,18,22H,10-12H2,1-4H3,(H2,21,25)(H,23,26)(H,24,27)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXESHWNNKZJB-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
For Immediate Release
[City, State] – [Date] – While specific, in-depth research on the mechanism of action of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is not extensively documented in publicly available scientific literature, this technical guide consolidates the current understanding of its potential biological activities based on the analysis of its structural motifs and the known functions of similar dipeptide anilide compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this molecule.
This compound is a synthetic dipeptide derivative. The presence of valine and leucine (B10760876) residues suggests that it may act as a competitive inhibitor of proteases, enzymes that play crucial roles in numerous physiological and pathological processes. The anilide group at the C-terminus can enhance the molecule's stability and cell permeability, making it an attractive candidate for drug development.
Hypothetical Mechanism of Action: Competitive Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Based on the structural characteristics of this compound, a plausible mechanism of action is the competitive inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides and is a validated target for the treatment of type 2 diabetes.
The Val-Leu dipeptide core of this compound could mimic the endogenous substrates of DPP-IV, allowing it to bind to the active site of the enzyme. The carbamoyl-ethyl group at the N-terminus and the anilide group at the C-terminus may further enhance binding affinity and specificity, preventing the enzyme from processing its natural substrates, such as incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound could potentiate the action of GLP-1, leading to increased insulin (B600854) secretion and improved glucose homeostasis.
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against DPP-IV.
| Parameter | Value | Enzyme | Assay Conditions |
| IC50 | 150 nM | Human recombinant DPP-IV | 25°C, pH 7.5 |
| Ki | 75 nM | Human recombinant DPP-IV | 25°C, pH 7.5 |
| Mode of Inhibition | Competitive | Human recombinant DPP-IV | Lineweaver-Burk analysis |
Experimental Protocols
Enzyme Inhibition Assay (Hypothetical)
The inhibitory activity of this compound against human recombinant DPP-IV would be determined using a continuous fluorometric assay.
-
Reagents: Human recombinant DPP-IV, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) substrate, Tris-HCl buffer (pH 7.5), this compound.
-
Procedure:
-
The compound is dissolved in DMSO to create a stock solution and then serially diluted in Tris-HCl buffer.
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for 15 minutes at 25°C in a 96-well plate.
-
The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate.
-
The fluorescence of the released 7-amido-4-methylcoumarin (AMC) is monitored kinetically using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
-
Data Analysis: The IC50 value is determined by fitting the dose-response curve of the inhibitor concentration versus the percentage of enzyme inhibition using a four-parameter logistic equation. The Ki value and mode of inhibition are determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk plots.
Experimental Workflow
Unveiling the Profile of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide: A Research Chemical Awaiting Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a synthetic dipeptide derivative with the chemical formula C₂₀H₃₂N₄O₃ and a molecular weight of 376.49 g/mol . Its chemical structure features a valine-leucine dipeptide core, with the N-terminus modified by a 2-carbamoylethyl group and the C-terminus amidated with aniline. While commercially available and noted for its potential in biochemical research, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on its specific biological activities. This technical overview aims to consolidate the available information and highlight the areas where further research is required to elucidate the full biological potential of this compound.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in Table 1.
| Property | Value |
| CAS Number | 282725-67-1 |
| Molecular Formula | C₂₀H₃₂N₄O₃ |
| Molecular Weight | 376.49 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NCCC(=O)N |
Table 1: Chemical and Physical Properties of this compound. This table provides a quick reference for the fundamental chemical properties and identifiers of the compound.
Known Applications and Inferred Biological Role
Currently, the documented application of this compound is primarily as a research chemical. It is commercially marketed as a polypeptide for use in peptide screening, a technique employed for investigating protein-protein interactions, conducting functional analyses, and for epitope mapping.[1][2][3]
The Val-Leu dipeptide sequence is a common motif in naturally occurring proteins and peptides, often involved in hydrophobic interactions within protein cores or at protein-protein interfaces. The structural characteristics of this compound suggest that it could potentially act as a competitive inhibitor or a modulator of enzymes and receptors where a Val-Leu recognition motif is critical for substrate or ligand binding.[4] However, specific biological targets have not been identified in the reviewed literature.
One specific, non-therapeutic application has been noted in a study focused on biomarkers of acrylamide (B121943) exposure. In this context, this compound was used as a synthetic standard for the quantification of N-(2-carbamoylethyl)valine adducts on the N-terminal of hemoglobin.[5] This indicates its utility in analytical biochemistry but does not provide information on its intrinsic biological activity.
Absence of Quantitative Biological Data and Experimental Protocols
A thorough search of scientific databases has not yielded any quantitative data regarding the biological activity of this compound. There are no published IC₅₀, Kᵢ, EC₅₀, or other potency values associated with this compound. Consequently, there are no detailed experimental protocols available that describe assays for its biological activity.
Postulated Experimental Workflow for Characterization
For researchers interested in exploring the biological activity of this compound, a logical first step would be to screen it against a panel of proteases, given its peptide-like structure. The following diagram outlines a general workflow for such an investigation.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA) for target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Val-Leu-anilide Derivatives as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Val-Leu-anilide derivatives as a promising class of enzyme inhibitors. It delves into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols required for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting protease-mediated pathologies.
Introduction
Val-Leu-anilide derivatives are peptidomimetic compounds that have garnered significant attention as inhibitors of various proteases, most notably cysteine proteases such as calpains and cathepsins. These enzymes play crucial roles in a multitude of physiological processes, including protein turnover, signal transduction, and apoptosis. However, their dysregulation is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The dipeptide scaffold of Val-Leu mimics the natural substrate recognition motifs of these proteases, while the anilide group can be modified to enhance potency, selectivity, and pharmacokinetic properties. This guide explores the core scientific principles and practical methodologies associated with the study of Val-Leu-anilide derivatives as enzyme inhibitors.
Mechanism of Action and Signaling Pathways
Val-Leu-anilide derivatives typically act as competitive inhibitors, binding to the active site of the target protease and preventing the binding and cleavage of the natural substrate. The valine and leucine (B10760876) residues interact with the S2 and S1 pockets of the protease active site, respectively, which are critical for substrate recognition. The anilide moiety can occupy the S1' pocket, and modifications at this position can significantly influence inhibitor potency and selectivity.
Calpain Signaling Pathway
Calpains are calcium-activated neutral cysteine proteases. Their activation is a key event in several signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified calpain signaling pathway.
Caption: Calpain activation and inhibition pathway.
Cathepsin Signaling Pathway
Cathepsins are another family of cysteine proteases, primarily located in lysosomes, that are involved in protein degradation and antigen presentation. Their aberrant activity is linked to cancer progression and inflammatory diseases. The following diagram depicts a simplified cathepsin signaling pathway.
Caption: Cathepsin activation and extracellular activity.
Structure-Activity Relationship (SAR) and Quantitative Data
The inhibitory potency and selectivity of Val-Leu-anilide derivatives are highly dependent on the nature of the substituents on the anilide ring and the N-terminal protecting group. The following table summarizes representative quantitative data for dipeptide inhibitors, highlighting the impact of structural modifications on their activity against calpain and cathepsin enzymes.
| Compound ID | P1 Residue | P2 Residue | N-Terminal Group | Anilide Substitution | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| 1 | Leu | Val | Z- | Unsubstituted | Calpain I | - | 120 | [1] |
| 2 | Leu | Val | Z- | Unsubstituted | Calpain II | - | 230 | [1] |
| 3 | Leu | Val | Z- | Unsubstituted | Cathepsin B | - | 100 | [1] |
| 4 | Leu | Val | Z- | Unsubstituted | Cathepsin L | - | 0.6 | [1] |
| 5 | Phe | Val | Z- | Unsubstituted | Calpain I | 50 | - | |
| 6 | Phe | Val | Z- | Unsubstituted | Calpain II | 25 | - | |
| 7 | Leu | Phe | Boc- | 2-ethylphenyl | Cathepsin L | 115 | - | |
| 8 | Trp | Boc- | Boc- | Tetrahydroquinoline | Cathepsin L | 41 | - |
Z- = Benzyloxycarbonyl, Boc- = tert-Butoxycarbonyl
Experimental Protocols
Synthesis of a Representative Val-Leu-anilide Derivative (Z-Val-Leu-anilide)
This protocol describes the solution-phase synthesis of Z-Val-Leu-anilide, a representative member of this class of inhibitors.
Materials:
-
Z-Valine (Z-Val-OH)
-
Leucine anilide (H-Leu-anilide)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Z-Valine: Dissolve Z-Val-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve H-Leu-anilide (1.0 equivalent) in anhydrous DMF. Add the activated Z-Val-OH solution dropwise to the H-Leu-anilide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure Z-Val-Leu-anilide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Enzymatic Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of Val-Leu-anilide derivatives against a target protease using a fluorogenic substrate.
Materials:
-
Purified target enzyme (e.g., Calpain I or Cathepsin L)
-
Fluorogenic substrate specific for the target enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Val-Leu-anilide inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of the Val-Leu-anilide inhibitor in assay buffer. Prepare the enzyme and substrate solutions in assay buffer at their optimal concentrations.
-
Assay Setup: To the wells of the 96-well microplate, add the assay buffer, the inhibitor dilutions (or DMSO for control), and the enzyme solution. Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric microplate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.
-
Data Analysis: Determine the initial reaction velocities (slopes of the fluorescence vs. time curves). Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Inhibitor Synthesis and Screening
The following diagram illustrates the general workflow for the synthesis, purification, and biological evaluation of Val-Leu-anilide derivatives.
Caption: Workflow for inhibitor development.
Logical Relationship of SAR
The structure-activity relationship of these inhibitors can be logically represented as a series of dependencies.
Caption: Key SAR determinants for Val-Leu-anilides.
Conclusion
Val-Leu-anilide derivatives represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their peptidomimetic nature allows for rational design based on the substrate preferences of target proteases like calpains and cathepsins. The modular synthesis of these compounds enables extensive SAR studies to optimize their potency, selectivity, and pharmacokinetic profiles. This technical guide provides a foundational understanding and practical methodologies to aid researchers in the exploration and development of novel Val-Leu-anilide-based therapeutics. Further research into this promising class of inhibitors is warranted to translate their in vitro efficacy into clinical applications.
References
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide: A Technical Guide on Potential Roles in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a synthetic dipeptide derivative with a structure suggestive of interactions with biological macromolecules. While specific, in-depth research on this particular molecule's role in signaling pathways is limited in publicly accessible literature, its core Val-Leu-anilide structure positions it as a candidate for modulating enzymatic activity, particularly within protease-mediated signaling cascades, or for interacting with cell surface receptors. This technical guide will explore the potential roles of this compound and related Val-Leu-anilide compounds in signaling pathways, providing a framework for its investigation as a potential enzyme inhibitor or receptor modulator. This document outlines hypothetical signaling interactions, presents illustrative quantitative data, details relevant experimental protocols, and provides visualizations to guide future research and drug discovery efforts.
Introduction
Dipeptide derivatives are fundamental components in the exploration of biological systems and the development of novel therapeutics. Their ability to mimic endogenous peptides allows them to interact with a wide array of biological targets, including enzymes and receptors, thereby influencing cellular signaling. This compound, a synthetic peptide derivative, possesses the characteristic Valine-Leucine sequence which is known to be involved in hydrophobic interactions that can enhance binding affinity to protein targets[1]. Such properties make compounds of this class valuable tools for designing enzyme inhibitors, receptor agonists, or antagonists[1].
This guide will focus on the potential for this compound to function as a modulator of signaling pathways, with a primary focus on its potential as a protease inhibitor, given that dipeptides are common scaffolds for such agents.
Potential Signaling Pathway Involvement: Protease Inhibition
A plausible biological role for a Val-Leu-anilide compound is the inhibition of proteases. The Val-Leu motif is recognized by various proteases, and the anilide group can influence binding affinity and stability. Inhibition of a key protease can have significant downstream effects on a signaling cascade.
Hypothetical Target: Calpain Signaling
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The dysregulation of calpain activity is implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Calpains cleave a multitude of substrates, leading to the activation or inactivation of signaling pathways.
A hypothetical mechanism of action for this compound could be the competitive inhibition of a calpain isoform. By binding to the active site, the compound could prevent the cleavage of downstream substrates, thereby modulating calpain-mediated signaling.
Quantitative Data (Illustrative)
To characterize the interaction of a compound like this compound with a target enzyme, quantitative assays are essential. The following tables present hypothetical data for the inhibitory activity of the compound against two calpain isoforms.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Calpain-1 | 5.2 ± 0.8 | Competitive |
| This compound | Calpain-2 | 12.7 ± 1.5 | Competitive |
| Calpeptin (Control) | Calpain-1 | 0.05 ± 0.01 | Competitive |
| Calpeptin (Control) | Calpain-2 | 0.08 ± 0.02 | Competitive |
Table 2: Cell-Based Assay - Inhibition of Substrate Cleavage
| Compound | Cell Line | Target Substrate | EC50 (µM) |
| This compound | SH-SY5Y (Neuroblastoma) | α-spectrin | 25.4 ± 3.1 |
| This compound | H9c2 (Cardiomyoblast) | Troponin I | 48.9 ± 5.6 |
| Calpeptin (Control) | SH-SY5Y (Neuroblastoma) | α-spectrin | 1.2 ± 0.3 |
| Calpeptin (Control) | H9c2 (Cardiomyoblast) | Troponin I | 2.5 ± 0.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments.
In Vitro Calpain Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified calpain-1 and calpain-2.
Materials:
-
Purified human calpain-1 and calpain-2 (recombinant)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10 mM DTT, 1 mM EDTA, pH 7.5)
-
Activation buffer (Assay buffer with 10 mM CaCl2)
-
This compound (test compound)
-
Calpeptin (positive control)
-
DMSO (vehicle)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound and control in DMSO.
-
In each well of the microplate, add 2 µL of the diluted compound.
-
Add 20 µL of the calpain enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate in activation buffer.
-
Immediately measure the fluorescence intensity every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Substrate Cleavage in Cells
Objective: To assess the ability of this compound to inhibit calpain-mediated cleavage of a specific substrate in a cellular context.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium ionophore (e.g., A23187)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target substrate (e.g., anti-α-spectrin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Induce calpain activation by treating the cells with a calcium ionophore for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities of the full-length and cleaved substrate to determine the extent of inhibition.
Conclusion and Future Directions
To fully elucidate the role of this compound in signaling pathways, further research is required. This should include:
-
Target Identification: Unbiased screening approaches, such as affinity chromatography or activity-based protein profiling, could identify the primary biological targets.
-
Selectivity Profiling: The compound should be tested against a panel of related enzymes to determine its selectivity.
-
In Vivo Studies: Evaluation in animal models of diseases where the target pathway is dysregulated will be crucial to assess its therapeutic potential.
By systematically applying these methodologies, the scientific community can uncover the precise mechanism of action of this compound and determine its utility as a research tool or a starting point for drug development.
References
An In-Depth Technical Guide to N-(2-Carbamoyl-ethyl)-Val-Leu-anilide for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a synthetic peptide derivative that has found a crucial application in the field of toxicology and human biomonitoring. While its name might suggest broader use in general protein interaction studies, its primary and well-documented role is as a stable, non-radioactive internal standard for the highly sensitive and specific quantification of acrylamide (B121943) adducts to the N-terminal valine of hemoglobin. Acrylamide is a neurotoxin and a probable human carcinogen formed in carbohydrate-rich foods at high temperatures. Accurate measurement of its hemoglobin adducts provides a reliable biomarker of internal exposure over the lifespan of an erythrocyte. This guide provides a comprehensive overview of the application of this compound, including detailed experimental protocols for hemoglobin adduct analysis, a summary of relevant quantitative data, and a discussion of the toxicological pathways of acrylamide.
Introduction to this compound
This compound is a dipeptide anilide with the chemical structure representing the adduct formed between acrylamide and the N-terminal valine of a peptide, followed by a leucine (B10760876) residue and an anilide group. Its structural similarity to the N-terminal fragment of hemoglobin adducted with acrylamide makes it an ideal internal standard for mass spectrometry-based quantification methods. The valine and leucine residues provide the necessary hydrophobicity for chromatographic separation, while the anilide group offers a stable and readily ionizable moiety for mass spectrometric detection.[1]
The primary utility of this compound lies in its application for biomonitoring human exposure to acrylamide.[2][3][4] Acrylamide is an electrophilic compound that can covalently bind to nucleophilic sites in macromolecules, including the N-terminal valine of hemoglobin chains.[4] These stable adducts serve as an integrated measure of acrylamide exposure over the preceding months, reflecting the lifespan of red blood cells.[4]
Synthesis of this compound
-
Resin Loading: The C-terminal amino acid, Leucine, is first coupled to a suitable solid support resin (e.g., Wang resin).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of Leucine is removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling of Valine: The next amino acid, Fmoc-protected Valine, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of Leucine on the resin.
-
Fmoc Deprotection: The Fmoc group of Valine is removed as described in step 2.
-
N-terminal Modification: The free N-terminal of Valine is then reacted with 3-aminopropionamide (the carbamoyl-ethyl moiety) under appropriate coupling conditions.
-
Cleavage and Deprotection: The completed peptide anilide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, high-purity this compound.
Application in Hemoglobin Adduct Quantification
The most significant application of this compound is as an internal standard in the quantification of N-(2-carbamoylethyl)valine (CEV), the adduct of acrylamide with the N-terminal valine of hemoglobin. The general workflow involves the following key steps:
-
Sample Collection and Preparation: Whole blood is collected, and erythrocytes are isolated and lysed to release hemoglobin.
-
Modified Edman Degradation (FIRE Procedure): The N-terminal valine adduct is specifically cleaved from the hemoglobin chains using a modified Edman degradation chemistry. This is often referred to as the "FIRE" (Fluorescein Isothiocyanate-based N-terminal peptide Release and Edman degradation) procedure.[9][10]
-
Derivatization: The cleaved adduct is derivatized to enhance its chromatographic and mass spectrometric properties.
-
LC-MS/MS Analysis: The derivatized adduct is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound used as an internal standard to correct for variations in sample processing and instrument response.[3][11][12]
Quantitative Data
The use of this compound as an internal standard has enabled the development of highly sensitive and robust methods for the quantification of acrylamide-hemoglobin adducts. The following table summarizes key quantitative parameters from various studies.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.1 pmol/g Hb | Human Whole Blood | UPLC-MS/MS | [13] |
| Limit of Quantification (LOQ) | 0.4 pmol/g Hb | Human Whole Blood | UPLC-MS/MS | [13] |
| Median Adduct Level (Non-smokers) | 34 pmol/g Hb | Human Whole Blood | LC-MS | [4] |
| Median Adduct Level (Smokers) | 76 pmol/g Hb higher than non-smokers | Human Whole Blood | LC-MS | [4] |
| LOD (HbAA) | 3.9 pmol/g Hb | Human Hemoglobin | UHPLC-MS/MS | [14] |
| LOQ (HbAA) | Not explicitly stated, but S/N ≥ 10 | Human Hemoglobin | UHPLC-MS/MS | [15] |
| Linearity (r) | > 0.999 | Standard Solutions | UPLC-MS/MS | [13] |
Experimental Protocols
Protocol for Quantification of Acrylamide-Hemoglobin Adducts
This protocol is a synthesized procedure based on methodologies described in the literature.[3][4][9][10][12][13]
4.1.1. Materials and Reagents
-
Whole blood collected in EDTA tubes
-
This compound (Internal Standard)
-
Isotope-labeled internal standards (e.g., d7-AA-Val-FTH)
-
Fluorescein isothiocyanate (FITC)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)
-
LC-MS/MS system
4.1.2. Sample Preparation (Hemolysate Preparation)
-
Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C to separate plasma and erythrocytes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cells three times with an equal volume of cold 0.9% saline, centrifuging after each wash.
-
Lyse the erythrocytes by adding an equal volume of deionized water and vortexing, followed by a freeze-thaw cycle (-20°C).
-
Centrifuge the lysate at 10,000 x g for 15 minutes to pellet cell debris.
-
Collect the supernatant (hemolysate) and determine the hemoglobin concentration using a standard assay (e.g., Drabkin's method).
4.1.3. Modified Edman Degradation and Derivatization (FIRE Procedure)
-
To 250 µL of hemolysate, add a known amount of this compound and an isotope-labeled internal standard.
-
Add 15 µL of 1 M potassium bicarbonate (KHCO3) and 30 µL of FITC solution (5 mg/mL in DMF).
-
Incubate the mixture at 37°C for 16-18 hours with gentle shaking.
-
Precipitate the protein by adding 1.6 mL of acetonitrile and vortexing.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Collect the supernatant.
4.1.4. Solid-Phase Extraction (SPE) Cleanup
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide, followed by 1 mL of methanol.
-
Elute the derivatized adducts with 1 mL of methanol containing 1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
4.1.5. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for the derivatized acrylamide-valine adduct and the this compound internal standard.
-
4.1.6. Data Analysis and Quantification
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of the acrylamide-valine adduct and a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of the acrylamide-valine adduct in the samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the adduct concentration to the hemoglobin content of the original sample, typically expressed as pmol/g Hb.
Acrylamide-Induced Signaling Pathways
The quantification of acrylamide-hemoglobin adducts is critical for understanding the toxicological impact of acrylamide exposure. Acrylamide exerts its toxicity through various mechanisms, including neurotoxicity and carcinogenicity.[1][2][9][11][12][16][17][18]
Neurotoxicity
Acrylamide is a known neurotoxin that can cause damage to both the central and peripheral nervous systems.[9][11][16] Several signaling pathways are implicated in its neurotoxic effects:
-
Nrf2-ARE Pathway: Acrylamide, as an electrophile, can potentially interact with Keap1, leading to the activation of the Nrf2 transcription factor and the antioxidant response element (ARE). However, studies suggest that acrylamide may be an insufficient stimulus for a robust neuroprotective response via this pathway in nerve terminals.[5][10]
-
Cholinergic System: Acrylamide can interfere with the cholinergic system by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) and subsequent disruption of the cholinergic anti-inflammatory pathway.[9][11] This can result in a dysregulated inflammatory response.
-
PKC and AMPK Pathways: Acrylamide and its metabolite, glycidamide (B1671898), can induce neurotoxicity by activating protein kinase C (PKC) and inhibiting the AMP-activated protein kinase (AMPK) pathway, which are involved in cellular energy homeostasis and stress responses.[16]
Carcinogenicity
Acrylamide is classified as a probable human carcinogen.[12] Its carcinogenic effects are primarily attributed to its metabolite, glycidamide, which is a genotoxic agent.[12][17]
-
DNA Adduct Formation: Glycidamide can form adducts with DNA, leading to mutations and genomic instability, which are key events in carcinogenesis.[1][17]
Visualizations
Caption: Simplified signaling pathways implicated in acrylamide-induced neurotoxicity.
Caption: Workflow for hemoglobin adduct quantification using this compound.
Conclusion
This compound serves as an indispensable tool for the accurate biomonitoring of acrylamide exposure. Its role as an internal standard in mass spectrometry-based methods for the quantification of hemoglobin adducts has significantly advanced our ability to assess the internal dose of this important dietary toxicant. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the application of this compound, from its synthesis and experimental use to the broader toxicological context of acrylamide. The detailed protocols and summary of quantitative data herein should facilitate the implementation of reliable and sensitive methods for acrylamide exposure assessment in both research and regulatory settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Estimation of intake and quantification of hemoglobin adducts of acrylamide in adolescents in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC/MS/MS method for the analysis of acrylamide and glycidamide hemoglobin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Determination of acrylamide and ethylene oxide hemoglobin adducts by isotope dilution-ultra-high performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 16. helena.com [helena.com]
- 17. books.rsc.org [books.rsc.org]
- 18. N-terminal Edman sequencing [proteome-factory.com]
An In-depth Technical Guide to Peptide-based Caspase-1 Inhibitors in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Peptide-based Caspase-1 Inhibitors
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the innate immune response. It functions as a key component of multi-protein complexes called inflammasomes. Upon activation by various pathological signals, Caspase-1 is responsible for the proteolytic processing of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[1][2] These cytokines are potent mediators of inflammation and are implicated in a wide range of inflammatory and autoimmune diseases.[3] Consequently, the inhibition of Caspase-1 presents a promising therapeutic strategy for these conditions.
Peptide-based inhibitors, including compounds structurally related to N-(2-Carbamoyl-ethyl)-Val-Leu-anilide, are designed to mimic the natural substrates of Caspase-1. These molecules often feature a peptide backbone that directs them to the enzyme's active site. An electrophilic "warhead" group is typically incorporated to covalently modify the catalytic cysteine residue in the Caspase-1 active site, leading to irreversible inhibition.[4]
One of the most well-studied examples of this class is VX-765 (Belnacasan). VX-765 is an orally bioavailable prodrug that is rapidly converted in the body to its active form, VRT-043198.[4][5] This active metabolite is a potent and selective inhibitor of Caspase-1 and has been investigated in clinical trials for various inflammatory conditions, including psoriasis and epilepsy.[5][6] Another related compound that has been in clinical development is Pralnacasan (VX-740), also a potent and selective Caspase-1 inhibitor.[7][8]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for peptide-based Caspase-1 inhibitors like the active form of VX-765 is the covalent modification of the catalytic cysteine residue within the enzyme's active site.[4] This effectively blocks the enzyme's ability to cleave its substrates, pro-IL-1β and pro-IL-18.
The activation of Caspase-1 is a tightly regulated process that occurs within the inflammasome complex. The inflammasome assembles in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This assembly leads to the auto-catalytic activation of pro-caspase-1 into its active form. Activated Caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18. The mature cytokines are then released from the cell, where they orchestrate a potent inflammatory response.[9][10] Caspase-1 activation can also lead to a form of inflammatory programmed cell death known as pyroptosis through the cleavage of Gasdermin D.[1]
Below is a diagram illustrating the Caspase-1 signaling pathway and the point of intervention for inhibitors like VX-765.
Pharmacological Data
The following tables summarize key quantitative data for the well-characterized Caspase-1 inhibitors, Pralnacasan (VX-740) and the active form of VX-765 (VRT-043198).
Table 1: In Vitro Potency of Caspase-1 Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Pralnacasan (VX-740) | Caspase-1 | Enzyme Assay | 1.4 | - | [8] |
| VRT-043198 (active form of VX-765) | Caspase-1 | Enzyme Assay | - | ≤ 1 | [11] |
| VRT-043198 (active form of VX-765) | Caspase-4 | Enzyme Assay | - | - | [4] |
| Ac-FLTD-CMK | Caspase-1 | Enzyme Assay | - | 46.7 | |
| Ac-FLTD-CMK | Caspase-4 | Enzyme Assay | - | 1490 | |
| Ac-FLTD-CMK | Caspase-5 | Enzyme Assay | - | 329 |
Table 2: In Vivo Efficacy of Pralnacasan (VX-740) in a Murine Model of Osteoarthritis
| Treatment Group | Dose (mg/kg, p.o., bid) | Reduction in Joint Damage (%) | Statistical Significance | Reference |
| Pralnacasan | 12.5 | 13-22 | Significant | [12] |
| Pralnacasan | 50 | 13-22 | Significant | [12] |
Table 3: Clinical Trial Information for VX-765 (Belnacasan)
| Indication | Phase | Status | Key Findings | Reference |
| Psoriasis | II | Completed | - | [6] |
| Treatment-Resistant Partial Onset Epilepsy | IIa | Completed | Similar safety profile to placebo; supported further investigation. | |
| Treatment-Resistant Partial Onset Epilepsy | IIb | Terminated | Terminated by sponsor. | [6] |
Experimental Protocols
Caspase-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature for measuring Caspase-1 activity in cell lysates.[13]
Objective: To quantify the enzymatic activity of Caspase-1 in a sample.
Principle: The assay utilizes a specific Caspase-1 substrate, YVAD, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethyl coumarin (B35378) (AFC). Cleavage of the substrate by active Caspase-1 releases free AFC, which produces a quantifiable fluorescent signal.
Materials:
-
Cells of interest (e.g., macrophages)
-
Inducing agent (e.g., Lipopolysaccharide (LPS) and ATP)
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-1 Substrate (YVAD-AFC)
-
Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO) for control
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Cell Culture and Induction:
-
Plate cells at an appropriate density in a 96-well plate.
-
Prime cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours).
-
Induce Caspase-1 activation with a secondary stimulus like ATP (e.g., 5 mM) for 1-2 hours.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Add ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
-
Enzymatic Reaction:
-
Add Reaction Buffer to each well containing the cell lysate.
-
Add the Caspase-1 substrate (YVAD-AFC) to all wells. For a negative control, add a specific Caspase-1 inhibitor to a subset of wells before adding the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cell lysate) from all readings.
-
The activity is proportional to the fluorescence intensity. Results can be expressed as fold-change over an untreated control.
-
In Vivo Model of Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general framework for evaluating the efficacy of a Caspase-1 inhibitor in a preclinical model of rheumatoid arthritis.[14]
Objective: To assess the anti-inflammatory and disease-modifying effects of a test compound in a mouse model of arthritis.
Animals: DBA/1 mice (male, 8-10 weeks old)
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., VX-765) and vehicle
-
Calipers for measuring paw thickness
-
Micro-CT or X-ray for bone erosion analysis
Procedure:
-
Immunization (Day 0):
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant.
-
Administer an intradermal injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen in Incomplete Freund's Adjuvant.
-
Administer an intradermal injection at the base of the tail.
-
-
Treatment:
-
Begin administration of the test compound or vehicle at a predetermined time point (e.g., at the time of the booster immunization). The route of administration will depend on the compound's properties (e.g., oral gavage for VX-765).
-
-
Clinical Assessment:
-
Monitor mice regularly for signs of arthritis (e.g., 3 times per week).
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema and swelling.
-
Measure paw thickness using calipers.
-
-
Terminal Analysis (e.g., Day 49):
-
Collect blood for cytokine analysis (e.g., IL-1β, IL-18) by ELISA.
-
Harvest paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Perform radiographic or micro-CT analysis of the joints to assess bone erosion.
-
Potential Applications and Future Directions
Inhibitors of Caspase-1 hold significant therapeutic potential for a wide array of diseases where inflammation driven by IL-1β and IL-18 is a key pathological feature. These include:
-
Autoimmune and Autoinflammatory Diseases: Rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, gout, and psoriasis.[3][7][12]
-
Neurological Disorders: Preclinical studies have suggested potential benefits in conditions like epilepsy and Alzheimer's disease, where neuroinflammation plays a role.[6]
-
Cardiovascular Diseases: Inhibition of Caspase-1 has shown protective effects in models of myocardial infarction.
-
Infectious Diseases: By modulating the host's inflammatory response, Caspase-1 inhibitors could be beneficial in certain infections. For example, VX-765 has been shown to reduce CD4+ T cell depletion in an HIV-1 infection model.[15]
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity, potency, and pharmacokinetic properties. A deeper understanding of the distinct roles of different inflammasomes and caspases in various diseases will be crucial for developing more targeted and effective therapies. Furthermore, the exploration of combination therapies, where Caspase-1 inhibitors are used alongside other anti-inflammatory or disease-modifying agents, may offer synergistic benefits for patients with complex inflammatory disorders.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. m.youtube.com [m.youtube.com]
- 4. invivogen.com [invivogen.com]
- 5. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inflammatory caspase regulation: Maintaining balance between inflammation and cell death in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Val-Leu Dipeptide Derivatives: A Technical Guide for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, peptide derivatives have emerged as a promising class of compounds due to their diverse biological activities. This technical guide focuses on the synthesis, antimicrobial evaluation, and mechanism of action of Val-Leu dipeptide derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction: The Promise of Dipeptide Derivatives in Antimicrobial Therapy
Infectious diseases and the growing resistance of pathogens to existing drugs present a significant global health challenge.[1][2][3] Dipeptide-carboxamide derivatives are of particular interest due to their wide range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][4] The combination of valine and leucine (B10760876) residues in a dipeptide scaffold has been explored for the development of new therapeutic agents, building upon previous research into the biological activities of other dipeptide combinations.[1][4] This guide delves into the specifics of novel Leu-Val dipeptide carboxamide scaffolds bearing sulfonamide moieties, which have shown potent antimicrobial properties.[1][4]
Antimicrobial peptides (AMPs) are naturally occurring molecules that form a crucial part of the innate immune system of many organisms.[5][6] They are typically composed of 12-50 amino acids and possess a broad spectrum of activity against bacteria, fungi, viruses, and parasites.[5][6] The primary mechanism of action for many AMPs involves the disruption of the microbial cell membrane.[6][7] Their cationic nature facilitates attraction to the negatively charged bacterial surfaces, leading to membrane permeabilization and cell death.[6][7] Understanding these mechanisms is crucial for the rational design of new and more effective peptide-based antimicrobial drugs.
Synthesis of Val-Leu Dipeptide Derivatives
The synthesis of novel Leu-Val dipeptide derivatives involves a multi-step process, including the preparation of carbamate (B1207046) derivatives and the final condensation reaction to form the dipeptide. The following protocols are based on established methodologies in peptide synthesis.[1][4]
General Procedure for Synthesis of Carbamate Derivatives
A solution of Boc-valine (13.82 mmol) in dichloromethane (B109758) (20 mL) is cooled to 0°C. To this solution, triethylamine (B128534) (20.7 mmol), EDC.HCl (16.0 mmol), and HOBt (13.82 mmol) are added. After stirring for 15 minutes, a substituted aniline (B41778) (13.82 mmol) is added. The reaction mixture is then warmed to room temperature and stirred for 19–24 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, an aqueous work-up is performed to obtain the crude product, which is then purified by column chromatography using a 5:95 mixture of ethyl acetate (B1210297) and hexane.[4]
General Procedure for Synthesis of Leu-Val Dipeptides
To a solution of substituted benzenesulfonamoyl pentanamides (1.0 mmol) in dichloromethane (20 mL) at 0°C, triethylamine (20.7 mmol), EDC.HCl (16.0 mmol), and HOBt (13.82 mmol) are added. After 15 minutes of stirring, carboxamide derivatives (1.0 mmol) are added to the mixture. The reaction is then allowed to warm to room temperature and is stirred for an additional 19–24 hours, with monitoring by TLC. Following an aqueous work-up, the crude products are purified by column chromatography using a 5:95 mixture of ethyl acetate and hexane.[1][4]
Synthesis Workflow
References
- 1. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]
- 2. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 6. Antimicrobial Peptides: Definition and Use Against Microbes - Video | Study.com [study.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Methodological & Application
Synthesis of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide, a modified dipeptide with potential applications in biochemical research and drug discovery. The synthesis is based on established principles of solution-phase peptide chemistry, involving the sequential coupling of appropriately protected amino acid derivatives and subsequent N-terminal modification. This protocol outlines the necessary reagents, step-by-step procedures, purification methods, and characterization techniques.
Introduction
This compound is a synthetic peptide derivative featuring a valine-leucine dipeptide core. The C-terminus is an anilide, and the N-terminus is modified with a 2-carbamoylethyl group. Such modifications can be crucial for modulating the biological activity, stability, and pharmacokinetic properties of peptides. For instance, the anilide group can enhance hydrophobicity and influence receptor binding, while the N-terminal modification can alter solubility and metabolic stability. This document serves as a comprehensive guide for the laboratory-scale synthesis of this compound.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound involves disconnecting the molecule at the peptide bonds and the N-terminal modification. The synthesis can be approached by first constructing the Val-Leu-anilide dipeptide and then introducing the 2-carbamoylethyl group to the N-terminus. This strategy allows for a modular and controlled assembly of the target molecule.
Experimental Protocols
This synthesis is proposed as a solution-phase approach, which is well-suited for the preparation of small, modified peptides and allows for the purification of intermediates at each step.
Materials and Reagents
-
Fmoc-Val-OH (N-α-9-Fluorenylmethyloxycarbonyl-L-valine)
-
H-Leu-anilide (L-Leucine anilide)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step 1: Synthesis of Fmoc-Val-Leu-anilide
-
Activation of Fmoc-Val-OH: In a round-bottom flask, dissolve Fmoc-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve H-Leu-anilide (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM. Add the activated Fmoc-Val-OH solution to the H-Leu-anilide solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Step 2: Fmoc-Deprotection to Yield H-Val-Leu-anilide
-
Deprotection: Dissolve the purified Fmoc-Val-Leu-anilide from Step 1 in a 20% solution of piperidine in DMF. Stir the reaction mixture at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. Co-evaporate with toluene (B28343) to remove residual piperidine. The resulting crude H-Val-Leu-anilide can be used in the next step without further purification, or it can be purified by flash chromatography if necessary.
Step 3: Synthesis of this compound
-
Michael Addition: Dissolve the crude H-Val-Leu-anilide from Step 2 in methanol. Add acrylamide (1.5 eq). Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue will contain the desired product and excess acrylamide.
Step 4: Purification of the Final Product
-
Preparative HPLC: The crude product from Step 3 is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The fractions containing the pure product are pooled and lyophilized to obtain this compound as a white solid.
Data Presentation
Since this is a proposed synthesis, experimental data is not available. However, the following table outlines the expected data to be collected for characterization and quality control.
| Parameter | Expected Value/Method | Purpose |
| Molecular Weight | ~418.55 g/mol | Confirmation of product identity |
| Purity | >95% | Assessment of product purity |
| Yield | 20-40% (overall) | Evaluation of synthesis efficiency |
| ¹H NMR | Consistent with proposed structure | Structural elucidation |
| ¹³C NMR | Consistent with proposed structure | Structural elucidation |
| Mass Spectrometry | [M+H]⁺ at m/z ~419.55 | Confirmation of molecular weight |
| HPLC Retention Time | Dependent on conditions | Purity assessment and method development |
Characterization
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A gradient of acetonitrile (B52724) in water with 0.1% TFA is a common mobile phase system.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.
Logical Relationship Diagram
Caption: Key stages in the synthesis of this compound.
Conclusion
This application note provides a detailed and plausible protocol for the synthesis of this compound. By following the outlined steps of solution-phase peptide coupling, deprotection, N-terminal modification, and purification, researchers can obtain the target molecule for further investigation in various scientific and drug development contexts. The provided diagrams and data table serve as valuable resources for planning and executing the synthesis, as well as for the characterization of the final product.
Application Notes and Protocols for N-(2-Carbamoyl-ethyl)-Val-Leu-anilide in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a synthetic peptide derivative designed for use in enzyme assays.[1][2] Its core structure consists of a valine-leucine dipeptide, suggesting its utility as a substrate for proteases that recognize and cleave peptide bonds following hydrophobic amino acid residues.[3] The N-terminus is protected by a carbamoyl-ethyl group, while the C-terminus is an anilide. In the presence of a suitable protease, the peptide bond between the leucine (B10760876) residue and the anilide is hydrolyzed. The release of the anilide product can be monitored to determine enzyme activity.
This document provides detailed application notes and protocols for the use of this compound in protease assays, with a focus on chymotrypsin-like serine proteases, a class of enzymes known to cleave after large hydrophobic residues.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the peptide bond in this compound by a protease. The reaction progress is monitored by detecting the cleavage product. This can be achieved through various analytical techniques, such as high-performance liquid chromatography (HPLC), which separates the product from the substrate, allowing for its quantification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the general workflow for an enzyme assay using this compound.
Caption: Enzymatic cleavage of the substrate.
Caption: General experimental workflow.
Applications
-
Enzyme Activity Assays: To measure the activity of proteases, particularly those with a preference for hydrophobic residues at the P1 position.
-
Inhibitor Screening: To identify and characterize inhibitors of specific proteases by measuring the reduction in substrate cleavage.
-
Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax for a given protease.
Required Materials
-
This compound
-
Protease of interest (e.g., Chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)
-
Quenching Solution (e.g., 10% Acetic Acid)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and tips
-
Incubator or water bath
Experimental Protocols
Protocol 1: Standard Protease Activity Assay
This protocol is designed to measure the end-point activity of a protease.
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare the Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2.
-
Prepare the working substrate solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Prepare the enzyme solution: Dilute the protease to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.
-
Set up the reaction: In a microcentrifuge tube, add 50 µL of the working substrate solution.
-
Initiate the reaction: Add 50 µL of the enzyme solution to the substrate solution and mix gently.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Quench the reaction: Stop the reaction by adding 25 µL of 10% Acetic Acid.
-
Analyze the sample by HPLC: Inject an appropriate volume of the quenched reaction mixture into an HPLC system to separate and quantify the anilide product.
-
Include controls:
-
No-enzyme control: Replace the enzyme solution with Assay Buffer.
-
No-substrate control: Replace the substrate solution with Assay Buffer.
-
Protocol 2: Enzyme Inhibition Assay
This protocol can be used to screen for and characterize protease inhibitors.
-
Follow steps 1-4 from Protocol 1.
-
Prepare inhibitor solutions at various concentrations.
-
Pre-incubate the enzyme with the inhibitor: In a microcentrifuge tube, add 25 µL of the enzyme solution and 25 µL of the inhibitor solution (or vehicle control). Incubate for 15 minutes at room temperature.
-
Initiate the reaction: Add 50 µL of the working substrate solution to the enzyme-inhibitor mixture.
-
Continue with steps 7-10 from Protocol 1.
-
Calculate the percent inhibition: % Inhibition = [1 - (Activity with Inhibitor / Activity without Inhibitor)] * 100
Data Presentation
The following table provides a hypothetical example of data that could be generated from an enzyme kinetics experiment using this compound and a chymotrypsin-like protease.
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 10 | 5.2 |
| 20 | 9.8 |
| 50 | 20.5 |
| 100 | 35.1 |
| 200 | 55.6 |
| 500 | 83.3 |
This data can be used to generate a Michaelis-Menten plot and determine Km and Vmax values.
The table below shows example data from an inhibitor screening experiment.
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 15.2 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
This data can be used to determine the IC50 value of the inhibitor.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |
| Incorrect assay conditions | Optimize pH, temperature, and buffer composition. | |
| Substrate degradation | Prepare fresh substrate solutions; store stock solution at -20°C. | |
| High background signal | Spontaneous substrate hydrolysis | Run a no-enzyme control and subtract the background. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Temperature fluctuations | Use a temperature-controlled incubator or water bath. |
Conclusion
This compound is a versatile substrate for the study of proteases that recognize hydrophobic amino acid sequences. The protocols and information provided here offer a framework for its application in enzyme activity assays, inhibitor screening, and kinetic studies. As with any assay, optimization of specific conditions for the enzyme and experimental setup is recommended for achieving the most accurate and reproducible results.
References
Application Notes and Protocols: N-(2-Carbamoyl-ethyl)-Val-Leu-anilide as a Protease Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a synthetic peptide derivative with versatile applications in biochemical research and drug development.[1] Its specific amino acid sequence, Valine-Leucine, makes it a potential substrate for proteases that exhibit a preference for cleavage at the C-terminal side of hydrophobic residues. This characteristic allows it to be employed in various applications such as enzyme kinetics studies, inhibitor screening, and as a control in analytical methods for evaluating enzymatic activity.[1] The synthetic nature of this compound ensures high purity and consistency, which are crucial for obtaining reproducible experimental results.[1]
Principle of the Assay
The utility of this compound as a protease substrate lies in the cleavage of the peptide bond between the Leucine residue and the anilide group. For assay purposes, the anilide is typically a chromogenic or fluorogenic leaving group. In this application note, we will focus on its use as a chromogenic substrate, where the anilide is p-nitroanilide (pNA). Upon enzymatic cleavage, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline. The rate of p-nitroaniline formation can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, which is directly proportional to the protease activity.
Data Presentation: Kinetic Parameters
The following table summarizes representative kinetic parameters for the hydrolysis of N-(2-Carbamoyl-ethyl)-Val-Leu-p-nitroanilide by a hypothetical chymotrypsin-like protease. These values are provided as an example and may vary depending on the specific enzyme and experimental conditions.
| Parameter | Value | Unit |
| Michaelis Constant (K_m) | 150 | µM |
| Maximum Velocity (V_max) | 0.8 | µmol/min/mg enzyme |
| Catalytic Constant (k_cat) | 25 | s⁻¹ |
| Catalytic Efficiency (k_cat/K_m) | 1.67 x 10⁵ | M⁻¹s⁻¹ |
| Optimal pH | 7.8 - 8.5 | |
| Optimal Temperature | 37 | °C |
Experimental Protocols
Reagent and Stock Solution Preparation
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of N-(2-Carbamoyl-ethyl)-Val-Leu-p-nitroanilide in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂): Prepare the buffer and adjust the pH to the desired value.
-
Protease Stock Solution (1 mg/mL): Prepare a stock solution of the protease in a suitable buffer (e.g., dilute HCl for chymotrypsin (B1334515) to maintain stability). Store at -80°C in small aliquots. On the day of the experiment, dilute the stock solution to the desired working concentration in the assay buffer.
Enzyme Kinetics Assay Protocol (96-well plate format)
-
Prepare Substrate Dilutions: Serially dilute the 10 mM substrate stock solution in assay buffer to obtain a range of final concentrations (e.g., 0, 25, 50, 100, 200, 400, 800 µM) in the assay wells.
-
Set up the Assay Plate:
-
Add 180 µL of each substrate dilution to the wells of a clear, flat-bottom 96-well plate. Include a blank for each substrate concentration containing only the substrate and assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction. For the blank wells, add 20 µL of assay buffer. The final volume in each well should be 200 µL.
-
Monitor Absorbance: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per minute to the concentration of p-nitroaniline produced per minute. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 9,620 M⁻¹cm⁻¹.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max values.
-
Inhibitor Screening Assay Protocol
-
Prepare Reagents:
-
Prepare the substrate solution at a concentration equal to its K_m value in the assay buffer.
-
Prepare the protease solution at a concentration that gives a robust and linear signal over the desired time course.
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
-
Set up the Assay Plate:
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of the test inhibitor solution (or vehicle control) to the appropriate wells.
-
Add 10 µL of the diluted protease solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 20 µL of the substrate solution to each well.
-
Monitor and Analyze: Monitor the absorbance at 405 nm as described in the kinetics assay protocol. Calculate the percentage of inhibition for each test compound relative to the vehicle control.
Visualizations
Caption: Enzymatic cleavage of N-(2-Carbamoyl-ethyl)-Val-Leu-pNA.
Caption: Workflow for determining protease kinetic parameters.
References
Application Note and Protocol for HPLC Analysis of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a synthetic peptide derivative that serves as a valuable tool in various biochemical and pharmaceutical research areas. Its structure, featuring a dipeptide core (Val-Leu) and terminal modifications, makes it useful as a standard or control in analytical methods such as High-Performance Liquid Chromatography (HPLC).[1] The accurate and reproducible analysis of this compound is crucial for its application in drug discovery, enzymology, and quality control processes.
This document provides a detailed application note and a comprehensive protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The methodologies described are based on established principles for the analysis of synthetic peptides and are intended to provide a robust starting point for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂N₄O₃ | Sigma-Aldrich |
| Molecular Weight | 376.5 g/mol | Sigma-Aldrich |
| IUPAC Name | (2S)-2-({(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl}amino)-4-methyl-N-phenylpentanamide | Sigma-Aldrich |
| CAS Number | 282725-67-1 | Sigma-Aldrich |
Principle of HPLC Analysis
Reversed-phase HPLC is the most common and effective technique for the analysis and purification of synthetic peptides.[2] The separation is based on the differential partitioning of the analyte between a non-polar (hydrophobic) stationary phase and a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase typically consists of an aqueous component and an organic modifier, usually acetonitrile (B52724), with an acid additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution, where the concentration of the organic modifier is gradually increased, is employed to elute the peptide from the column. Detection is typically performed using a UV detector at a wavelength where the peptide bond absorbs, commonly between 214 and 220 nm.
Experimental Protocol
This section details the recommended materials and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm or 0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter (optional)
-
Sonicator
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent, such as a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B, and bring to volume. Mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B) to achieve the desired concentrations for calibration.
Sample Preparation
For the analysis of a sample containing this compound, dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
HPLC Conditions
The following HPLC conditions are recommended as a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
System Suitability
Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly. Inject a working standard solution multiple times (e.g., n=5) and evaluate the following parameters:
| Parameter | Acceptance Criteria (Typical) |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
The following table presents representative quantitative data that could be obtained from the HPLC analysis of this compound. These values are illustrative and will vary depending on the specific experimental conditions.
| Parameter | Representative Value |
| Retention Time (tR) | ~15.2 minutes |
| Tailing Factor | 1.2 |
| Theoretical Plates | 5500 |
| Linearity Range (R²) | 1 - 100 µg/mL (>0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Parameters
The diagram below shows the logical relationship between key parameters in the HPLC method.
Caption: Interrelation of HPLC method parameters and performance metrics.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The described reversed-phase HPLC method, utilizing a C18 column with a water/acetonitrile/TFA mobile phase system and UV detection, is a robust and reliable approach for the quantification and purity assessment of this peptide derivative. The provided workflows and diagrams offer a clear understanding of the experimental process and the interplay of analytical parameters. Researchers, scientists, and drug development professionals can use this information as a strong foundation for implementing and optimizing the HPLC analysis of this compound in their respective applications.
References
Application Note: Mass Spectrometric Analysis of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The methods outlined herein are designed for accurate mass determination and structural elucidation through fragmentation analysis, which is crucial for compound verification and metabolite identification in drug development.
Introduction
This compound is a modified dipeptide anilide. The structural characterization of such novel peptide derivatives is a critical step in various stages of pharmaceutical research, from discovery to quality control. Mass spectrometry offers unparalleled sensitivity and specificity for determining the molecular weight and structure of these compounds. This application note details the experimental procedure for analyzing this compound using a high-resolution mass spectrometer, providing expected fragmentation patterns and data interpretation guidelines.
Experimental Protocol
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is essential for promoting protonation and efficient ionization in positive ion mode.
-
Centrifugation: Centrifuge the working solution at 14,000 rpm for 10 minutes to pellet any particulates before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution Orbitrap or Q-TOF mass spectrometer equipped with a heated electrospray ionization (H-ESI) source is recommended.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas Flow Rate: 40 (arbitrary units).
-
Aux Gas Flow Rate: 10 (arbitrary units).
-
MS1 (Full Scan) Parameters:
-
Resolution: 60,000.
-
Scan Range: m/z 150-1000.
-
-
MS2 (Tandem MS) Parameters:
-
Activation Type: Collision-Induced Dissociation (CID).
-
Isolation Window: m/z 2.0.
-
Collision Energy (Normalized): 25-35%.
-
Resolution: 15,000.
-
Data Presentation: Predicted Mass and Fragments
The structure of this compound was analyzed to predict its monoisotopic mass and the expected m/z values of its primary fragment ions in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan MS1 spectrum. Fragmentation during MS/MS is predicted to occur primarily along the peptide backbone, generating characteristic b- and y-type ions.
| Ion Type | Sequence / Structure | Calculated m/z |
| [M+H]⁺ | [C₂₂H₃₄N₄O₄+H]⁺ | 419.2653 |
| y₂ | H-Leu-anilide | 221.1648 |
| y₁ | anilide | 93.0573 |
| b₂ | N-(2-Carbamoyl-ethyl)-Val | 199.1441 |
| b₃ | N-(2-Carbamoyl-ethyl)-Val-Leu | 312.2285 |
| Imino (Val) | Iminium ion of Valine | 72.0808 |
| Imino (Leu) | Iminium ion of Leucine | 86.0964 |
Visualization of Fragmentation and Workflow
The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathway of the parent molecule.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Predicted fragmentation of this compound.
Application Notes and Protocols: N-(2-Carbamoyl-ethyl)-Val-Leu-anilide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the analysis of the chemical structure of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide and its constituent moieties. As of the latest literature review, no direct experimental data or established applications for this specific compound in proteomics have been published. Therefore, the information presented here is a projection of potential applications derived from chemically related compounds and established proteomics techniques.
Introduction
This compound is a synthetic dipeptide derivative. Its structure, featuring a valine-leucine core, a C-terminal anilide group, and an N-terminal carbamoyl-ethyl modification, suggests potential utility in several key areas of proteomics research. The Val-Leu sequence is a known recognition motif for certain proteases, and the anilide group can be part of a reporter system. The N-terminal modification may serve as a stable isotope label for quantitative mass spectrometry or as a modulator of enzymatic activity.
This document outlines hypothetical applications, detailed experimental protocols, and potential signaling pathway investigations using this compound.
Potential Applications
-
Protease Activity Profiling: The Val-Leu-anilide structure is analogous to known chromogenic protease substrates.[1][2] It can potentially be used as a substrate to screen for and characterize the activity of proteases that recognize the Val-Leu cleavage site. While the anilide itself is not chromogenic, its cleavage can be monitored by chromatographic methods or mass spectrometry.
-
Quantitative Proteomics using Stable Isotope Labeling: The "N-(2-Carbamoyl-ethyl)" moiety can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N). This would make this compound a useful internal standard in targeted proteomics for the quantification of specific proteins or peptides, particularly in competitive binding assays or as a spike-in standard for monitoring protease activity in complex biological samples. This approach is similar to the NeuCode labeling technique which utilizes isotopically labeled urea (B33335) for peptide carbamylation.[3]
-
Chemical Probe for Protein-Protein Interaction Studies: Carbamylation is a known post-translational modification that can influence protein structure and function.[4] this compound could be used as a chemical probe to study proteins that interact with carbamylated peptides, potentially identifying novel binding partners or characterizing the substrate specificity of deamidinases or other enzymes involved in modifying such groups.
Data Presentation
As no experimental data for this specific compound is available, the following tables present illustrative data that could be generated from the proposed experiments.
Table 1: Hypothetical Kinetic Parameters of Protease X with this compound
| Parameter | Value (Illustrative) |
| K_m_ (Michaelis Constant) | 50 µM |
| V_max_ (Maximum Velocity) | 100 pmol/min |
| k_cat_ (Turnover Number) | 10 min⁻¹ |
| k_cat_/K_m_ (Catalytic Efficiency) | 2 x 10⁵ M⁻¹min⁻¹ |
Table 2: Illustrative Quantitative Mass Spectrometry Data for a Target Peptide
| Sample Group | Isotope Label | Mean Peak Area Ratio (Target/Standard) | Fold Change |
| Control | Light (¹²C, ¹⁴N) this compound | 1.0 | - |
| Treated | Heavy (¹³C, ¹⁵N) this compound | 2.5 | 2.5 |
Experimental Protocols
Protocol 1: In Vitro Protease Cleavage Assay
This protocol describes how to assess the cleavage of this compound by a purified protease.
Materials:
-
This compound
-
Purified protease of interest (e.g., a matrix metalloproteinase, cathepsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (optional, for fragment identification)
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Preparation: Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically.
-
Reaction Setup:
-
In a microcentrifuge tube, add 80 µL of Assay Buffer.
-
Add 10 µL of the substrate stock solution to achieve a final concentration of 1 mM (or as desired for kinetic studies).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 10 µL of the protease working solution to the substrate mixture to initiate the reaction.
-
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 10 µL of the reaction mixture and add it to 90 µL of Quenching Solution to stop the reaction.
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC to separate the uncleaved substrate from the cleavage products.
-
Monitor the decrease in the substrate peak area or the increase in the product peak area over time.
-
(Optional) Collect the fractions corresponding to the cleavage products and analyze by mass spectrometry to confirm the cleavage site.
-
Protocol 2: Competitive Binding Assay using Quantitative Proteomics
This protocol outlines a method to identify proteins that bind to the this compound probe.
Materials:
-
"Heavy" (e.g., ¹³C, ¹⁵N) and "Light" (¹²C, ¹⁴N) isotopically labeled this compound.
-
Cell lysate or protein extract.
-
Affinity matrix (e.g., NHS-activated sepharose beads).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5).
-
Trypsin (proteomics grade).
-
LC-MS/MS system.
Procedure:
-
Probe Immobilization: Covalently couple the "Light" this compound to the affinity matrix according to the manufacturer's instructions.
-
Binding Reaction:
-
Incubate the cell lysate with the immobilized "Light" probe for 1-2 hours at 4°C to allow for protein binding.
-
In a separate tube, incubate the cell lysate with the immobilized "Light" probe and an excess of the "Heavy" (free) probe as a competitor.
-
-
Washing: Wash the beads extensively with Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using the Elution Buffer.
-
Protein Digestion: Neutralize the eluates and digest the proteins to peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify proteins that are present in the "Light" probe pulldown but significantly reduced in the "Heavy" competitor pulldown. The ratio of "Light" to "Heavy" peptides will indicate specific binding partners.
Visualizations
Caption: Workflow for a protease activity assay using this compound.
Caption: Workflow for identifying protein binders using a competitive pulldown assay.
Caption: Hypothetical role as a competitive inhibitor in a signaling pathway.
References
- 1. D-Val-Leu-Lys 4-硝基苯胺 二盐酸盐 plasmin substrate | Sigma-Aldrich [sigmaaldrich.com]
- 2. pNA-Peptide substrate, ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 3. Neutron-encoded protein quantification by peptide carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamylation of N-Terminal Proline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Kinase Activity Assays with Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for developing and implementing robust kinase activity assays using synthetic peptides. The protocols outlined herein are designed to be adaptable for a wide range of kinases and research applications, from basic academic research to high-throughput screening in drug discovery.
Introduction to Kinase Activity Assays
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein, a process known as phosphorylation.[1][2] This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Consequently, aberrant kinase activity is implicated in numerous diseases, making kinases a major class of therapeutic targets.
Synthetic peptides, short amino acid sequences that mimic the phosphorylation site of a natural substrate, offer several advantages for assaying kinase activity.[3] They are readily synthesized in high purity, easily modified for detection, and can be designed for high specificity towards a particular kinase.[3][4] This allows for the development of sensitive and specific assays to study kinase function and identify potential inhibitors.
Principles of Kinase Activity Assays with Synthetic Peptides
The fundamental principle of a kinase activity assay is to measure the rate of phosphorylation of a specific substrate by a kinase. When using a synthetic peptide, the assay components typically include:
-
Kinase: The enzyme of interest.
-
Synthetic Peptide Substrate: A peptide containing a phosphorylatable residue (serine, threonine, or tyrosine) within a consensus sequence recognized by the kinase.
-
ATP: The phosphate donor.
-
Assay Buffer: Provides optimal pH, ionic strength, and necessary cofactors (e.g., Mg²⁺) for kinase activity.
The assay measures either the consumption of ATP or the formation of the phosphorylated peptide or ADP. Various detection methods, each with its own advantages and limitations, can be employed.
Designing Optimal Synthetic Peptide Substrates
The design of the synthetic peptide substrate is critical for a successful kinase assay.[4] An ideal peptide substrate should exhibit high affinity (low Kₘ) and be efficiently turned over (high kcat) by the target kinase, while showing minimal phosphorylation by other kinases.
Key considerations for peptide design include:
-
Consensus Sequence: The peptide should contain the optimal phosphorylation consensus sequence for the target kinase. This information can often be found in the literature or through bioinformatics tools that predict phosphorylation sites.[5][6]
-
Flanking Residues: Amino acids flanking the phosphorylation site can significantly influence substrate recognition and binding.
-
Length: Peptides are typically 10-20 amino acids in length.
-
Solubility: The peptide sequence should be designed to ensure good solubility in the assay buffer.
-
Modifications: Peptides can be modified with tags (e.g., biotin, fluorescent labels) to facilitate detection.[3]
Workflow for Designing a Synthetic Peptide Substrate:
Caption: Workflow for synthetic peptide substrate design.
Kinase Assay Formats
Several assay formats are available for measuring kinase activity using synthetic peptides. The choice of format depends on factors such as the required throughput, sensitivity, cost, and available equipment.
Radiometric Assays
Radiometric assays are considered the "gold standard" due to their direct measurement of phosphate incorporation and high sensitivity.[7] These assays typically use [γ-³²P]ATP or [γ-³³P]ATP as the phosphate donor.
Principle: The radiolabeled phosphate group from ATP is transferred to the synthetic peptide substrate by the kinase. The phosphorylated peptide is then separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified.
Workflow for a Radiometric Filter-Binding Assay:
Caption: Workflow of a radiometric filter-binding kinase assay.
Protocol: Radiometric Filter-Binding Assay
-
Prepare the Kinase Reaction Mixture:
-
In a microcentrifuge tube, combine the assay buffer, kinase, and synthetic peptide substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 10-30 minutes).[8]
-
-
Stopping the Reaction:
-
Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.
-
-
Filter Binding:
-
Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81).[8]
-
The positively charged peptide will bind to the negatively charged filter paper, while the negatively charged ATP will not.
-
-
Washing:
-
Wash the filters several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
-
Quantification:
-
Place the dried filters into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter. Alternatively, expose the filter to a phosphor screen and quantify using a phosphorimager.
-
Fluorescence-Based Assays
Fluorescence-based assays are a popular non-radioactive alternative and are well-suited for high-throughput screening.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation and binding to a phosphospecific antibody, the effective size of the fluorescent complex increases, leading to slower tumbling and a higher fluorescence polarization signal.
Workflow for a Fluorescence Polarization Kinase Assay:
Caption: Workflow of a fluorescence polarization kinase assay.
Protocol: Fluorescence Polarization Kinase Assay
-
Prepare the Kinase Reaction:
-
In a suitable microplate (e.g., black, low-binding 384-well plate), add the kinase, a fluorescently labeled synthetic peptide substrate, and ATP in assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for the desired reaction time.
-
-
Add Detection Reagents:
-
Add a phosphospecific antibody that binds to the phosphorylated peptide. The antibody is often coupled to a larger molecule to enhance the change in polarization.
-
-
Equilibration:
-
Incubate the plate for a short period (e.g., 15-30 minutes) to allow the antibody-peptide binding to reach equilibrium.[9]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
Luminescence-Based Assays
Luminescence-based assays are known for their high sensitivity and broad dynamic range. A common format measures the amount of ADP produced during the kinase reaction.
Principle (ADP-Glo™ Assay): This is a two-step assay.[1] First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[10]
Workflow for a Luminescence-Based (ADP-Glo™) Kinase Assay:
Caption: Workflow of an ADP-Glo™ luminescence kinase assay.
Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
-
Set up the Kinase Reaction:
-
In a white, opaque multi-well plate, combine the kinase, synthetic peptide substrate, and ATP in the kinase reaction buffer.[11]
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).[11]
-
-
Terminate Reaction and Deplete ATP:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[10]
-
-
Generate Luminescent Signal:
-
Add Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[10]
-
-
Measure Luminescence:
-
Read the luminescence using a plate-reading luminometer.
-
Mass Spectrometry-Based Assays
Mass spectrometry (MS) offers a label-free method for directly detecting the phosphorylated peptide product. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a commonly used MS technique for this purpose.
Principle: The kinase reaction is performed, and then a small aliquot of the reaction mixture is mixed with a matrix and spotted onto a MALDI target plate. The mass spectrometer detects both the unphosphorylated and phosphorylated peptides, which are distinguished by their mass difference (due to the addition of a phosphate group, ~80 Da). The ratio of the peak intensities of the phosphorylated and unphosphorylated peptides is used to quantify kinase activity.
Workflow for a MALDI-TOF MS Kinase Assay:
Caption: Workflow of a MALDI-TOF MS kinase assay.
Protocol: MALDI-TOF MS Kinase Assay
-
Kinase Reaction:
-
Perform the kinase reaction in a microcentrifuge tube as described for other methods.
-
-
Sample Preparation for MALDI-TOF:
-
Take a small aliquot (e.g., 1 µL) of the kinase reaction and mix it with a saturated solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).[12]
-
-
Spotting:
-
Spot the mixture onto a MALDI target plate and allow it to air-dry, forming co-crystals of the peptide and matrix.[12]
-
-
MS Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to detect both the substrate and product peptides.
-
-
Data Analysis:
-
Determine the peak intensities for the unphosphorylated and phosphorylated peptides.
-
Calculate the percentage of phosphorylation to determine kinase activity.
-
Data Presentation and Analysis
Quantitative data from kinase assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Comparison of Kinase Assay Technologies
| Feature | Radiometric Assay | Fluorescence Polarization | Luminescence (ADP-Glo™) | MALDI-TOF MS |
| Principle | Measures incorporation of ³²P or ³³P | Measures change in polarization of a fluorescent peptide | Measures ADP production via a coupled luciferase reaction | Measures mass shift upon phosphorylation |
| Sensitivity | Very High | High | Very High | High |
| Throughput | Low to Medium | High | High | Medium |
| Cost | High (radioisotope handling) | Medium | Medium | High (instrumentation) |
| Interference | Low | Fluorescent compounds | Luciferase inhibitors | Salts, detergents |
| Labeling | Radioactive ATP | Fluorescent peptide | None | None |
Table 2: Example Kinase Inhibition Data
| Inhibitor Concentration (µM) | % Inhibition (Inhibitor A) | % Inhibition (Inhibitor B) |
| 0.01 | 10.2 | 5.5 |
| 0.1 | 25.8 | 12.1 |
| 1 | 51.3 | 28.9 |
| 10 | 89.7 | 55.4 |
| 100 | 98.2 | 85.6 |
| IC₅₀ (µM) | 0.95 | 8.7 |
Table 3: Example Kinetic Parameters for a Kinase with a Synthetic Peptide Substrate
| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) | kcat/Kₘ (M⁻¹s⁻¹) |
| Peptide A | 15.2 | 1250 | 1.4 x 10⁶ |
| Peptide B | 5.8 | 980 | 2.8 x 10⁶ |
Data presented in Tables 2 and 3 are for illustrative purposes only.
Troubleshooting
Problem: High background signal. Possible Causes & Solutions:
-
Contaminated Reagents: Use fresh, high-quality reagents.
-
Non-enzymatic Phosphorylation: Run a no-enzyme control to assess background.
-
Assay-specific Interference: For fluorescence assays, screen for autofluorescent compounds. For luminescence assays, screen for compounds that inhibit luciferase.
Problem: Low signal or no activity. Possible Causes & Solutions:
-
Inactive Kinase: Verify kinase activity with a known positive control substrate.
-
Suboptimal Assay Conditions: Optimize pH, temperature, and cofactor concentrations.
-
Incorrect Peptide Sequence: Confirm the sequence and purity of the synthetic peptide.
-
Peptide Degradation: Ensure proper storage and handling of the peptide.
Problem: High variability between replicates. Possible Causes & Solutions:
-
Pipetting Errors: Use calibrated pipettes and proper technique.
-
Incomplete Mixing: Ensure thorough mixing of reagents.
-
Edge Effects in Microplates: Avoid using the outer wells of the plate or fill them with buffer.
Conclusion
Kinase activity assays using synthetic peptides are powerful tools for studying kinase function and for drug discovery. By carefully designing the peptide substrate and selecting the appropriate assay format, researchers can obtain reliable and reproducible data. The protocols and guidelines provided in these application notes offer a solid foundation for developing and implementing robust kinase assays in the laboratory.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Solution-Phase Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dipeptides in the solution phase. This classical approach to peptide synthesis remains a valuable technique, particularly for large-scale production and for sequences that may be challenging for solid-phase synthesis.[1][2] This document outlines the fundamental principles, key reagents, and detailed experimental procedures for the successful synthesis of dipeptides.
Introduction to Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of amino acids in a homogenous solution.[2] Unlike solid-phase peptide synthesis (SPPS) where the growing peptide chain is anchored to a resin, all reactants in solution-phase synthesis are dissolved in an appropriate solvent.[3] This method offers advantages in scalability, cost-effectiveness for shorter peptides, and allows for the purification of intermediates at each step, ensuring high purity of the final product.[1][4]
The core principles of solution-phase dipeptide synthesis involve three main stages:
-
Protection: The N-terminal amino group of one amino acid and the C-terminal carboxyl group of the second amino acid are masked with protecting groups to prevent unwanted side reactions.[5][6]
-
Coupling: The unprotected carboxyl group of the N-protected amino acid is activated by a coupling reagent and then reacted with the unprotected amino group of the C-protected amino acid to form the peptide bond.[7]
-
Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final product or to allow for further chain elongation.[6]
Key Strategies and Reagents
Protecting Groups
The choice of protecting groups is crucial for a successful synthesis. The most common N-terminal protecting groups are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6][8] C-terminal protection is typically achieved by esterification, for instance, as a methyl or benzyl (B1604629) ester.[8]
Coupling Reagents
Coupling reagents are used to activate the carboxylic acid group of the N-protected amino acid, facilitating the formation of the amide (peptide) bond.[7] A variety of coupling reagents are available, each with its own advantages in terms of reaction speed, efficiency, and minimization of side reactions, particularly racemization.[9][10]
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[8][11]
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with low racemization.[9][11]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective coupling reagents.[9]
Quantitative Data Summary
The choice of coupling reagent and reaction conditions significantly impacts the yield and purity of the synthesized dipeptide. The following tables provide a summary of typical quantitative data for common solution-phase dipeptide synthesis methods.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| DCC | HOBt | NMM/DIPEA | DCM/DMF | 0 to RT | 12-24 | 70-85 | [1] |
| HBTU | HOBt | DIPEA | DMF | RT | 2-4 | 85-95 | [1] |
| HATU | - | DIPEA/TEA | DMF | RT | 1-4 | >90 | [2][9] |
| PyBOP | - | DIPEA | DMF | RT | 1-3 | 80-95 | [1] |
| TiCl4 | Pyridine | - | Pyridine | 40 | 5-6 | 70-94 | [12] |
Experimental Protocols
The following are generalized protocols for the solution-phase synthesis of a dipeptide. Note: These are general guidelines, and optimization of reaction conditions may be necessary for specific amino acid sequences.
Protocol 1: Dipeptide Synthesis using Boc Protection and DCC/HOBt Coupling
This protocol describes the synthesis of a dipeptide using a Boc-protected N-terminal amino acid and a C-terminal protected amino acid, with DCC and HOBt as the coupling reagents.
Materials:
-
Boc-protected amino acid (1.0 eq)
-
C-terminally protected amino acid (e.g., methyl ester) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Addition of Amino Acid Ester: Add the C-terminally protected amino acid (1.0 eq) and NMM or DIPEA (1.0-1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with continuous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica (B1680970) gel column chromatography.
-
Boc Deprotection (Optional):
-
Dissolve the Boc-protected dipeptide in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1]
-
Stir at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide.
-
Protocol 2: Dipeptide Synthesis using Fmoc Protection and HATU Coupling
This protocol outlines the synthesis of a dipeptide using an Fmoc-protected N-terminal amino acid and a C-terminal protected amino acid with HATU as the coupling reagent.
Materials:
-
Fmoc-protected amino acid (1.0 eq)
-
C-terminally protected amino acid (e.g., methyl ester) (1.1 eq)
-
HATU (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water or mild aqueous acid
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-protected amino acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes.
-
Coupling: Add the C-terminally protected amino acid (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up:
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography.
-
Fmoc Deprotection (Optional):
-
Dissolve the Fmoc-protected dipeptide in a 20% solution of piperidine (B6355638) in DMF.
-
Stir at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Remove the solvent under reduced pressure and purify the crude product to obtain the deprotected dipeptide.
-
Visualizations
The following diagrams illustrate the general workflows for solution-phase dipeptide synthesis.
Caption: General workflow for solution-phase dipeptide synthesis.
Caption: Step-by-step experimental workflow for dipeptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. americapeptides.com [americapeptides.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-Carbamoyl-ethyl)-Val-Leu-anilide.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the likely reasons for its poor solubility?
A1: The poor aqueous solubility of this compound likely stems from its chemical structure. The presence of the hydrophobic amino acid residues, Valine (Val) and Leucine (Leu), along with the anilide group, contributes to the molecule's overall hydrophobicity.[1] These non-polar regions can lead to intermolecular aggregation in aqueous environments, resulting in precipitation.[2]
Q2: What is the recommended first step to solubilize this peptide derivative?
A2: For hydrophobic peptides like this compound, the recommended initial approach is to use a small amount of an organic co-solvent.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice, followed by N,N-dimethylformamide (DMF) or isopropanol.[3] After the compound is dissolved in the organic solvent, the aqueous buffer or medium can be added gradually while vortexing to reach the desired final concentration.[3] It is advisable to keep the final concentration of the organic solvent as low as possible for biological assays, typically below 1%.[3]
Q3: Adjusting the pH did not improve the solubility of my compound. What other strategies can I try?
A3: If pH adjustment is ineffective, several other techniques can be employed to enhance solubility. These methods can be broadly categorized into physical and chemical modifications.[4][5] Physical methods include particle size reduction techniques like micronization and sonication to increase the surface area for dissolution.[3][4][6] Chemical approaches involve the use of co-solvents, surfactants to form micelles, or creating solid dispersions by dispersing the compound in a hydrophilic carrier.[5][6]
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, gently warming the solution can sometimes improve the solubility of peptides.[3][7] However, this should be done with caution as excessive heat can lead to degradation of the compound. It is recommended to warm the solution gradually and monitor for any signs of degradation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Problem: The compound precipitates out of solution when adding aqueous buffer.
| Possible Cause | Suggested Solution | Experimental Protocol |
| High Hydrophobicity | Utilize an organic co-solvent. | 1. Dissolve this compound in a minimal amount of 100% DMSO. 2. While vortexing, slowly add the desired aqueous buffer to the DMSO solution. 3. Do not exceed a final DMSO concentration of 1% if possible, as higher concentrations can be detrimental in cell-based assays. |
| Compound is near its isoelectric point (pI) | Adjust the pH of the solvent. | 1. Determine the theoretical pI of the peptide derivative. 2. If the peptide is acidic (net negative charge), attempt to dissolve it in a basic buffer (e.g., 10% ammonium (B1175870) bicarbonate solution).[3] 3. If the peptide is basic (net positive charge), try an acidic solution (e.g., 10% acetic acid solution).[3] |
| Slow Dissolution Rate | Increase the surface area of the compound. | 1. Sonication: Place the vial containing the compound and solvent in a sonicator bath for short intervals to aid dissolution.[3] 2. Micronization: If available, use milling techniques to reduce the particle size of the lyophilized powder before attempting to dissolve it.[4][6] |
| Aggregation | Use of solubility-enhancing excipients. | 1. Surfactants: Prepare solutions with non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration. 2. Complexation: Investigate the use of cyclodextrins to form inclusion complexes that can enhance aqueous solubility. |
Summary of Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to improve the solubility of poorly soluble compounds like this compound.
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Increases the net charge of the molecule, leading to greater interaction with water.[2] | Simple to implement and analyze.[8] | Risk of precipitation if the pH changes; potential for chemical instability at extreme pH values.[8] |
| Co-solvents | A water-miscible organic solvent in which the compound is highly soluble is added to the aqueous solution.[4] | Can significantly increase solubility.[4] | The co-solvent may have biological effects or be toxic in certain experimental systems. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6] | Effective for improving dissolution rate. | Does not alter the intrinsic solubility of the compound.[4] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix.[6] | Can significantly improve dissolution rates and bioavailability.[6] | The formulation can be physically unstable over time. |
| Complexation | A complexing agent (e.g., cyclodextrin) encapsulates the hydrophobic molecule, increasing its apparent solubility.[5] | Can improve solubility and stability. | The complexation efficiency depends on the specific compound and complexing agent. |
Experimental Workflow for Solubility Testing
The following diagram illustrates a logical workflow for systematically testing and improving the solubility of this compound.
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility enhancement techniques [wisdomlib.org]
- 7. lifetein.com [lifetein.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Stability of Peptide Anilides in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with peptide anilides in solution during experimental work.
Troubleshooting Guides
This section addresses specific problems you may encounter with peptide anilide stability.
Issue: Rapid loss of parent peptide anilide concentration in solution.
Possible Causes and Solutions:
-
Hydrolysis of the Anilide Bond: The amide bond linking the peptide to the aniline (B41778) moiety can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of optimal stability for your specific peptide anilide. Conduct a pH stability study by incubating your peptide anilide in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) at a constant temperature.
-
Buffer Selection: The choice of buffer can influence the rate of hydrolysis. It is advisable to screen different buffer systems at the optimal pH to identify the one that imparts the greatest stability.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to minimize the rate of hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting solutions.
-
-
-
Enzymatic Degradation: If your experimental system contains proteases or other enzymes, these can cleave the peptide backbone or the anilide bond. This is particularly relevant for chromogenic substrates like p-nitroanilides used in protease assays.
-
Troubleshooting Steps:
-
Aseptic Technique: Use sterile buffers and handle solutions under aseptic conditions to prevent microbial contamination, which can introduce proteases.
-
Protease Inhibitors: If the presence of proteases is unavoidable, consider adding a broad-spectrum protease inhibitor cocktail to your solutions.
-
Heat Inactivation: For some experimental setups, heat-inactivating endogenous enzymes in the sample matrix prior to adding the peptide anilide may be possible.
-
-
-
Oxidation: Amino acid residues within the peptide sequence, such as methionine, cysteine, tryptophan, and histidine, are susceptible to oxidation.
-
Troubleshooting Steps:
-
Use of Antioxidants: Include antioxidants like ascorbic acid, methionine, or EDTA in your buffer solutions.
-
Degas Buffers: Remove dissolved oxygen from your buffers by sparging with an inert gas like nitrogen or argon.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
-
Issue: Appearance of unexpected peaks in HPLC or MS analysis.
Possible Causes and Solutions:
-
Formation of Degradation Products: The appearance of new peaks often indicates the degradation of the peptide anilide.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in characterizing the degradation pathway of your specific peptide anilide.[1][2][3][4]
-
LC-MS/MS Analysis: Use high-resolution mass spectrometry (MS) and tandem MS (MS/MS) to identify the mass of the degradation products and elucidate their structures.[5][6] This can help distinguish between hydrolysis of the anilide bond, cleavage of the peptide backbone, or modifications to amino acid side chains.
-
-
-
Aggregation: Peptides can be prone to aggregation, which may appear as broad or late-eluting peaks in HPLC.
-
Troubleshooting Steps:
-
Solubility Optimization: Ensure the peptide anilide is fully dissolved in a suitable solvent system. The addition of organic modifiers (e.g., acetonitrile, DMSO) or surfactants may be necessary.
-
Size-Exclusion Chromatography (SEC): Use SEC to detect and quantify aggregates.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for peptide anilides in solution?
A1: The primary degradation pathways for peptide anilides include:
-
Hydrolysis of the C-terminal anilide bond: This is a common degradation route, influenced by pH and temperature, leading to the formation of the free peptide and the corresponding aniline derivative.
-
Cleavage of the peptide backbone: Similar to unmodified peptides, the internal amide bonds can be hydrolyzed. The rate of cleavage is often sequence-dependent, with certain amino acid pairs (e.g., Asp-Pro) being more labile.
-
Deamidation: Peptides containing asparagine or glutamine residues can undergo deamidation, particularly at neutral to alkaline pH.[7][8]
-
Oxidation: Susceptible amino acid residues like methionine and cysteine can be oxidized.
-
Racemization: Chiral amino acids can undergo racemization under certain conditions, particularly at alkaline pH.
Q2: How should I store my peptide anilide stock solutions?
A2: For optimal stability, it is recommended to store peptide anilides as lyophilized powders at -20°C or -80°C. If you need to prepare stock solutions, dissolve the peptide anilide in a suitable solvent (e.g., DMSO, DMF, or an appropriate buffer) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term storage, solutions can be kept at 2-8°C.
Q3: What analytical methods are best for monitoring the stability of my peptide anilide?
A3: The most common and effective analytical method for stability studies of peptide anilides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Mass Spectrometry (MS) .[5][6][9][10]
-
RP-HPLC-UV: Allows for the separation and quantification of the parent peptide anilide from its degradation products.
-
LC-MS: Provides molecular weight information for the parent compound and any degradation products, aiding in their identification.
Quantitative Data Summary
The stability of a peptide anilide is highly dependent on its specific sequence, the nature of the aniline moiety, and the solution conditions. The following table provides a hypothetical example of data that could be generated from a pH stability study.
Table 1: Effect of pH on the Degradation of a Hypothetical Peptide Anilide (Peptide-X-Anilide) at 37°C
| pH | Buffer System | Incubation Time (hours) | % Parent Peptide Anilide Remaining |
| 3.0 | 0.1 M Citrate | 24 | 85.2 |
| 5.0 | 0.1 M Acetate | 24 | 95.8 |
| 7.4 | 0.1 M Phosphate | 24 | 92.1 |
| 9.0 | 0.1 M Borate | 24 | 78.5 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of a Peptide Anilide
This protocol outlines the steps to intentionally degrade a peptide anilide to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3][4]
1. Materials:
- Peptide anilide
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (B78521) (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- HPLC-grade water and acetonitrile
- Appropriate buffers (e.g., phosphate, acetate)
- Temperature-controlled incubator or water bath
- Photostability chamber
- RP-HPLC-UV/MS system
2. Procedure:
- Sample Preparation: Prepare a stock solution of the peptide anilide in a suitable solvent (e.g., water or a buffer in which it is stable) at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix the peptide anilide stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.
- Base Hydrolysis: Mix the peptide anilide stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
- Oxidative Degradation: Mix the peptide anilide stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.
- Thermal Degradation: Incubate the peptide anilide stock solution at an elevated temperature (e.g., 60°C or 80°C) for various time points.
- Photolytic Degradation: Expose the peptide anilide stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
- Control Sample: Incubate the peptide anilide stock solution in the same solvent under normal storage conditions (e.g., 2-8°C, protected from light).
3. Analysis:
- Analyze all samples by a suitable stability-indicating RP-HPLC-UV/MS method to separate the parent peptide anilide from its degradation products.
- Quantify the percentage of degradation by comparing the peak area of the parent peptide anilide in the stressed samples to that in the control sample.
- Use the MS data to propose structures for the major degradation products.
Visualizations
Caption: Major degradation pathways for peptide anilides in solution.
Caption: General workflow for assessing peptide anilide stability.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone | Semantic Scholar [semanticscholar.org]
- 8. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Synthesis of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a multi-step solution-phase process. A plausible route involves:
-
Synthesis of the Dipeptide Backbone: Coupling of an N-terminally protected Valine (e.g., Boc-Val-OH) with Leucine anilide.
-
Deprotection: Removal of the N-terminal protecting group (e.g., Boc) to expose the free amine of the Val-Leu-anilide.
-
N-terminal Modification: Acylation of the free amine with a succinamic acid derivative or succinic anhydride (B1165640) to introduce the N-(2-Carbamoyl-ethyl) group.
Q2: What are the most common coupling reagents for the peptide bond formation in this synthesis?
A2: Carbodiimide reagents are frequently used, often in combination with an additive to improve efficiency and reduce side reactions. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[1][2][3] This combination helps to minimize racemization and suppresses the formation of N-acylurea byproducts.[1][2][3]
Q3: Why is purification challenging for this molecule?
A3: The target molecule contains hydrophobic residues (Valine and Leucine), which can lead to aggregation and poor solubility, complicating purification.[4] Standard purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
Q4: What are the critical parameters to control during the synthesis?
A4: Key parameters include:
-
Temperature: Low temperatures are often recommended during carbodiimide-mediated couplings to minimize side reactions like racemization.[3]
-
Purity of Reagents and Solvents: Use of anhydrous solvents and high-purity reagents is crucial to prevent unwanted side reactions.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the amino acids, coupling reagents, and bases is essential for high yields and purity.
-
Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or LC-MS should be used to monitor the progress of each reaction step to determine the optimal reaction time.
Troubleshooting Guides
Problem 1: Low Yield of Boc-Val-Leu-anilide (Step 1)
Question: I am getting a low yield after coupling Boc-Val-OH with Leu-anilide using EDC/HOBt. What could be the issue?
Answer:
Low yields in this step can be attributed to several factors. Below is a table summarizing potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Ensure adequate stirring to maintain a homogenous reaction mixture. |
| Suboptimal Reagent Activity | - Use fresh, high-quality EDC and HOBt. EDC is moisture-sensitive and can degrade over time. - Ensure the use of anhydrous solvents (e.g., DMF or DCM). |
| N-Acylurea Formation | - This is a common side reaction with carbodiimides.[3] Add HOBt before EDC to the carboxylic acid component to form the active ester and minimize this side reaction.[1] - Maintain a low reaction temperature (e.g., 0 °C). |
| Steric Hindrance | - Valine is a sterically hindered amino acid, which can slow down the coupling reaction.[5] Consider a slight increase in the equivalents of coupling reagents. |
| Incorrect Work-up Procedure | - During aqueous work-up, ensure the pH is adjusted correctly to prevent the loss of product into the aqueous layer. - Use appropriate organic solvents for extraction based on the polarity of your product. |
Problem 2: Incomplete Boc Deprotection (Step 2)
Question: My deprotection of Boc-Val-Leu-anilide using Trifluoroacetic Acid (TFA) seems to be incomplete, or I am observing side products. What should I do?
Answer:
Incomplete deprotection or the formation of side products can compromise the subsequent acylation step.
| Potential Cause | Recommended Solution |
| Insufficient Deprotection Time/Reagent | - Increase the reaction time and monitor by TLC until the starting material is fully consumed.[6] - Ensure a sufficient excess of TFA is used (e.g., 20-50% in DCM).[6] |
| Presence of Acid-Sensitive Groups | - If other acid-sensitive functional groups are present, a milder deprotection method might be necessary. 4M HCl in dioxane is a common alternative to TFA.[6] |
| Water in the Reaction | - The presence of water can lead to side reactions. Use anhydrous solvents and reagents. |
| Work-up Issues | - After deprotection, the product is a TFA salt. Ensure complete removal of excess TFA by co-evaporation with a suitable solvent (e.g., toluene (B28343) or DCM) before proceeding to the next step. |
Problem 3: Low Yield or Multiple Products in the Final Acylation Step (Step 3)
Question: After reacting the deprotected Val-Leu-anilide with succinic anhydride, my final product has a low yield and I see multiple spots on my TLC. What is happening?
Answer:
The final acylation step can be problematic if not carefully controlled.
| Potential Cause | Recommended Solution |
| Dimerization/Polymerization | - Succinic anhydride can react on both ends if not controlled properly.[7] Add the succinic anhydride slowly to the solution of the dipeptide anilide.[7] - Use a slight excess of the dipeptide relative to the succinic anhydride. |
| Incomplete Reaction | - Ensure the reaction goes to completion by monitoring with TLC. - The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is recommended to neutralize the TFA salt from the previous step and to facilitate the acylation.[8] |
| Side Reaction with Coupling Reagents | - If a coupling reagent is used to couple succinamic acid instead of using succinic anhydride, the free carboxylic acid of the succinamic acid can be activated and lead to side products.[7] |
| Difficult Purification | - The final product may have similar polarity to some of the byproducts. Optimize the mobile phase for RP-HPLC to achieve better separation. A shallow gradient may be necessary.[4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established peptide chemistry principles. Optimization may be required for specific laboratory conditions.
Step 1: Synthesis of Boc-Val-Leu-anilide
-
Dissolve Leu-anilide (1.0 eq) and Boc-Val-OH (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) to the solution and stir for 10 minutes.
-
Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Deprotection of Boc-Val-Leu-anilide
-
Dissolve the purified Boc-Val-Leu-anilide from Step 1 in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (3 times) to ensure complete removal of TFA.
-
The resulting Val-Leu-anilide TFA salt is used directly in the next step.
Step 3: Synthesis of this compound
-
Dissolve the Val-Leu-anilide TFA salt from Step 2 in anhydrous DMF.
-
Add DIEA (2.5 eq) to neutralize the TFA salt and stir for 10 minutes at 0 °C.
-
In a separate flask, prepare a solution of succinic anhydride (1.2 eq) in anhydrous DMF.
-
Add the succinic anhydride solution dropwise to the dipeptide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by RP-HPLC.
Data Presentation
Table 1: Summary of Reagents for a Proposed Synthesis
| Step | Reactant 1 | Reactant 2 | Coupling/Activating Agent | Base | Solvent | Typical Molar Ratio (R1:R2:Agent:Base) |
| 1 | Boc-Val-OH | Leu-anilide | EDC/HOBt | - | DCM/DMF | 1.1 : 1.0 : 1.2 : - |
| 2 | Boc-Val-Leu-anilide | TFA | - | - | DCM | 1.0 : 20-50% v/v |
| 3 | Val-Leu-anilide | Succinic Anhydride | - | DIEA | DMF | 1.0 : 1.2 : - : 2.5 |
Table 2: Expected Analytical Data (Illustrative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm, Illustrative) | Expected Mass Spec (m/z) [M+H]⁺ |
| Boc-Val-Leu-anilide | C₂₆H₄₃N₃O₄ | 461.64 | ~0.9 (m, 12H, Val & Leu CH₃), ~1.4 (s, 9H, Boc), ~7.0-7.6 (m, 5H, Ar-H) | 462.3 |
| Val-Leu-anilide | C₂₁H₃₅N₃O₂ | 361.52 | ~0.9 (m, 12H, Val & Leu CH₃), ~7.0-7.6 (m, 5H, Ar-H) | 362.3 |
| This compound | C₂₅H₄₀N₄O₄ | 460.61 | ~0.9 (m, 12H, Val & Leu CH₃), ~2.5 (m, 4H, succinyl CH₂), ~7.0-7.6 (m, 5H, Ar-H) | 461.3 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for failed synthesis.
References
Technical Support Center: Optimizing Peptide-Based Enzyme Inhibitor Assays
Welcome to the technical support center for peptide-based enzyme inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Troubleshooting Guides
Encountering unexpected results is a common part of assay development. This section provides a systematic guide to identifying and resolving prevalent issues.
Table 1: Common Issues in Peptide-Based Enzyme Inhibitor Assays
| Issue | Potential Causes | Recommended Solutions |
| High Background Signal | 1. Autofluorescence of peptide inhibitor or other reagents.[1] 2. Spontaneous substrate degradation.[2] 3. Contaminated buffers or reagents.[3] 4. Non-specific binding to the microplate.[4] | 1. Run a control with the inhibitor alone to quantify its intrinsic fluorescence.[2] 2. Prepare substrate solutions fresh and protect from light.[1] 3. Use high-purity reagents and sterile-filtered buffers.[3] 4. Use black or white opaque plates for fluorescence or luminescence assays, respectively, and consider adding a blocking agent like BSA.[5] |
| Low Signal-to-Noise Ratio | 1. Inactive enzyme or substrate.[4] 2. Suboptimal enzyme or substrate concentration.[5] 3. Inappropriate assay buffer pH or ionic strength.[5] 4. Insufficient incubation time.[5] | 1. Verify enzyme activity with a positive control and use fresh reagents.[4] 2. Titrate enzyme and substrate concentrations to find the optimal range.[5] 3. Determine the optimal pH and buffer conditions for your enzyme.[6] 4. Perform a time-course experiment to establish the linear range of the reaction.[5] |
| Peptide Inhibitor Insolubility | 1. High hydrophobicity of the peptide.[1][7] 2. Peptide aggregation.[8] 3. Incorrect solvent for the peptide's net charge.[3] | 1. Dissolve the peptide in a small amount of an organic solvent like DMSO before diluting in aqueous buffer.[8] 2. Use sonication or gentle warming to break up aggregates.[8] 3. For basic peptides, use a slightly acidic solvent; for acidic peptides, use a slightly basic solvent.[3] |
| High Well-to-Well Variability | 1. Pipetting errors.[5] 2. Temperature gradients across the plate ("edge effects").[5] 3. Reagents not mixed properly.[5] 4. Bubbles in wells.[9] | 1. Use calibrated pipettes and be consistent with pipetting technique.[9] 2. Incubate plates in a temperature-controlled environment and avoid stacking plates. 3. Ensure thorough mixing of all solutions before and after adding to the plate.[5] 4. Centrifuge plates briefly to remove bubbles.[5] |
| False Positives/Negatives | 1. Contaminants in the peptide preparation (e.g., TFA).[3] 2. Interference from the peptide inhibitor with the detection method. 3. Promiscuous inhibition due to peptide aggregation.[10] | 1. Consider TFA removal for peptides used in cellular assays.[3] 2. Run controls to check for inhibitor interference with the assay signal.[2] 3. Include additives like non-ionic detergents (e.g., Triton X-100) to minimize aggregation. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the optimization of peptide-based enzyme inhibitor assays.
Assay Development and Optimization
Q1: How do I determine the optimal enzyme and substrate concentrations for my assay?
A1: To determine the optimal concentrations, you should first perform an enzyme titration to find the concentration that yields a linear reaction rate over a desired time course.[11] Subsequently, you should determine the Michaelis constant (Km) for your substrate by measuring the initial reaction rates at various substrate concentrations.[12] For competitive inhibitor screening, a substrate concentration at or below the Km is often recommended to maximize sensitivity.[6][12]
Q2: What are the critical components of an optimized assay buffer?
A2: An optimized assay buffer should maintain a stable pH at which the enzyme is most active.[13] It should also have the appropriate ionic strength and may require specific co-factors or metal ions for enzyme activity.[6] It is crucial to avoid components that can interfere with the assay, such as chelating agents like EDTA for metalloenzymes or high concentrations of detergents that could denature the enzyme.[14]
Peptide Inhibitor Handling and Use
Q3: My peptide inhibitor is difficult to dissolve. What is the best approach to solubilize it?
A3: The solubility of a peptide is largely determined by its amino acid composition.[1] For hydrophobic peptides, the recommended method is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO).[8] Once dissolved, slowly add the aqueous buffer to the peptide solution while vortexing to reach the desired final concentration.[8] For charged peptides, using a buffer with a pH that maximizes the net charge can improve solubility.[1]
Q4: How should I properly store my peptide inhibitors to ensure their stability?
A4: Peptides should be stored at -20°C or lower and protected from light.[15] It is best to store peptides in a lyophilized form until just before use.[15] If you need to store peptides in solution, use sterile buffers and consider filtering to remove potential microbial contamination.[15] Avoid repeated freeze-thaw cycles, which can lead to degradation, by preparing single-use aliquots.[5]
Data Interpretation and Troubleshooting
Q5: My negative control (no enzyme) shows a high signal. What could be the cause?
A5: A high signal in the no-enzyme control indicates a background signal that is independent of enzyme activity.[16] This can be caused by the intrinsic fluorescence of your peptide inhibitor or other assay components, contamination of the buffer, or spontaneous degradation of the substrate.[1][16] Running controls for each component individually can help identify the source of the high background.
Q6: The IC50 value for my inhibitor varies between experiments. What are the potential reasons?
A6: Variability in IC50 values can stem from several factors. Inconsistent experimental conditions, such as minor changes in enzyme or substrate concentrations, incubation times, or temperature, can affect the results.[5] The stability of the peptide inhibitor is also crucial; degradation or aggregation over time can lead to a loss of activity.[15] Ensuring consistent reagent preparation and assay conditions is key to obtaining reproducible IC50 values.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are protocols for key experiments in the characterization of peptide-based enzyme inhibitors.
Protocol 1: Enzyme Kinetics and Km Determination
-
Reagent Preparation : Prepare a stock solution of the enzyme in a suitable assay buffer. Prepare serial dilutions of the substrate in the same assay buffer.
-
Assay Setup : In a microplate, add a fixed concentration of the enzyme to each well.
-
Initiate Reaction : Add the varying concentrations of the substrate to the wells to start the reaction.
-
Data Acquisition : Measure the product formation over time using a plate reader at the appropriate wavelength or fluorescence settings. The reaction should be monitored long enough to determine the initial linear rate.
-
Data Analysis : Calculate the initial velocity (rate) for each substrate concentration. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[12]
Protocol 2: IC50 Determination of a Peptide Inhibitor
-
Reagent Preparation : Prepare a stock solution of the enzyme and substrate in the assay buffer. Prepare a serial dilution of the peptide inhibitor, typically starting from a high concentration (e.g., 100 µM).[11]
-
Assay Setup : In a 96-well plate, add a fixed volume of the enzyme solution to each well.[11] Add the serially diluted peptide inhibitor to the respective wells.[11] Include control wells with buffer instead of the inhibitor (100% activity) and a known potent inhibitor or no enzyme (0% activity).[11]
-
Pre-incubation : Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a constant temperature to allow for binding.[11]
-
Initiate Reaction : Add a fixed concentration of the substrate (typically at or below the Km) to all wells to start the reaction.[11]
-
Data Acquisition : Monitor the reaction progress by measuring the signal at regular intervals.
-
Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration.[11] Normalize the rates to the control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration.[5][11] Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Visualizations
Diagrams can help clarify complex workflows and relationships.
Caption: Workflow for IC50 determination of a peptide inhibitor.
Caption: Decision tree for troubleshooting common assay problems.
Caption: Inhibition of a kinase signaling pathway by a peptide inhibitor.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with N-(2-Carbamoyl-ethyl)-Val-Leu-anilide.
Understanding Aggregation of this compound
This compound is a synthetic peptide derivative with a core sequence of Valine-Leucine, making it inherently hydrophobic. This hydrophobicity is a primary driver for self-aggregation in aqueous solutions, a common challenge in the development of peptide-based therapeutics. Aggregation can lead to loss of activity, reduced bioavailability, and potential immunogenicity.
Physicochemical Properties Estimation:
Based on the structure, the N-terminal amine is acylated, and the C-terminal carboxylic acid is converted to an anilide. This removes the primary ionizable groups at the termini. Therefore, the peptide is expected to have a net charge close to zero over a wide pH range, with an estimated isoelectric point (pI) likely falling in the neutral range (around pH 7). This characteristic makes pH manipulation a less effective strategy for preventing aggregation compared to peptides with acidic or basic side chains.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy. What is happening?
A1: Cloudiness, turbidity, or the formation of a visible precipitate are all indicators of peptide aggregation. Due to its hydrophobic nature, this compound has a tendency to self-associate in aqueous solutions to minimize the exposure of its hydrophobic residues to water.
Q2: How can I improve the solubility of my lyophilized this compound powder?
A2: For hydrophobic peptides like this one, direct dissolution in aqueous buffers can be challenging. A recommended approach is to first dissolve the peptide in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or 2,2,2-trifluoroethanol (B45653) (TFE)[1][2][3]. Once fully dissolved, you can slowly add the aqueous buffer of your choice to the peptide solution while gently vortexing. Be aware that rapid addition of the aqueous phase can cause the peptide to precipitate.
Q3: Can I prevent aggregation by adjusting the pH of my solution?
A3: Given that this compound is predicted to have a neutral charge over a broad pH range, adjusting the pH is unlikely to be an effective primary strategy to prevent aggregation. Unlike peptides with acidic or basic side chains, altering the pH will not significantly change the net charge to induce electrostatic repulsion between peptide molecules.
Q4: What are the best storage conditions for my this compound solution to minimize aggregation?
A4: Store peptide solutions at low temperatures, typically -20°C or -80°C, to slow down aggregation kinetics. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.
Troubleshooting Guide
If you are experiencing aggregation with this compound, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Cloudy solution or visible precipitate upon dissolution | High peptide concentration; Low solubility in the chosen buffer. | - Decrease the working concentration of the peptide.- Dissolve the peptide in a minimal amount of an organic co-solvent (e.g., DMSO, TFE) before adding the aqueous buffer[1][2][3].- Use sonication to aid dissolution. |
| Aggregation occurs over time during an experiment | Unfavorable buffer conditions; Temperature fluctuations. | - Add aggregation-inhibiting excipients to your buffer (see Table 1 for options).- Maintain a constant and cool temperature during your experiment, if possible.- Increase the ionic strength of the buffer by adding NaCl (e.g., 150 mM) to potentially screen hydrophobic interactions. |
| Inconsistent results between experimental replicates | Presence of pre-existing aggregates in the stock solution. | - Before each experiment, centrifuge the stock solution at high speed (>10,000 x g) for 10-15 minutes to pellet any existing aggregates and use the supernatant.- Filter the stock solution through a 0.22 µm syringe filter. |
Strategies to Prevent Aggregation
The following flowchart outlines a systematic approach to preventing aggregation of this compound.
Use of Additives and Excipients
The addition of certain chemical additives can help stabilize the peptide and prevent aggregation. The effectiveness of these excipients is peptide-dependent and may require optimization.
Table 1: Common Aggregation Inhibitors
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Amino Acids | L-Arginine | Suppresses aggregation by interacting with hydrophobic surfaces of the peptide. | 50 - 250 mM |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide and increase solvent viscosity. | 5 - 10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize the peptide structure. | 10 - 50% (v/v) |
| Organic Co-solvents | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | Disrupt intermolecular hydrogen bonds and can stabilize non-aggregating secondary structures.[1] | < 20% (v/v) |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Materials:
-
This compound solution
-
Appropriate buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare the peptide solution in the desired filtered buffer at the final concentration.
-
Centrifuge the sample at >10,000 x g for 10 minutes to remove large, non-colloidal particles.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
Collect data for a sufficient duration to ensure good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their size. It can be used to separate and quantify monomers, dimers, and larger oligomers of the peptide.
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the peptide and its aggregates
-
Mobile phase (e.g., phosphate-buffered saline with an organic modifier like acetonitrile, filtered and degassed)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a known concentration of the peptide solution.
-
-
Chromatogram Analysis:
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Aggregates will elute earlier than the monomeric peptide.
-
Integrate the peak areas to quantify the relative amounts of monomer and different aggregate species.
-
Protocol 3: Thioflavin T (ThT) Assay for Fibril Formation
Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates. This assay is useful for monitoring the kinetics of fibril formation.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of ThT Working Solution:
-
Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
-
Assay Setup:
-
In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only for background subtraction.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.
-
Measure the fluorescence intensity at regular time intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample wells.
-
Plot the fluorescence intensity as a function of time to monitor the kinetics of fibril formation. An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting aggregation can be visualized as follows:
References
Technical Support Center: Purification of Synthetic Dipeptides
Welcome to the technical support center for synthetic dipeptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of synthetic dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic dipeptides?
A1: Crude synthetic dipeptides often contain a variety of impurities stemming from the synthesis process.[1][2] Common impurities include:
-
Deletion sequences: Peptides missing one of the amino acids.[3][4]
-
Truncated sequences: Peptides that are shorter than the target dipeptide.[1]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains or termini.[2][5]
-
Side-reaction products: Modifications of the peptide that can occur during cleavage from the solid support.[3]
-
Reagents and scavengers: Residual chemicals from the synthesis and cleavage steps.[2][5]
-
Diastereomers: Epimerization of amino acids during synthesis can lead to the formation of diastereomeric impurities, which can be particularly challenging to separate.[6]
Q2: What is the recommended starting method for purifying a novel synthetic dipeptide?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most versatile method for the purification of synthetic peptides, including dipeptides.[2][7][8] It separates the target dipeptide from impurities based on hydrophobicity.[2][8] A typical starting point would be a C18 column with a water/acetonitrile (B52724) mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[2]
Q3: My dipeptide is highly hydrophilic and shows poor retention on a C18 column. What should I do?
A3: Poor retention of hydrophilic peptides is a common challenge.[9] Here are several strategies to improve retention:
-
Use a different stationary phase: Consider a column with a more polar endcapping or a different bonded phase, such as a C8 column or one specifically designed for polar compounds.
-
Adjust the mobile phase:
-
Decrease the organic solvent concentration at the beginning of your gradient.
-
Use a different ion-pairing agent: While TFA is common, other agents like formic acid can alter selectivity, although they might lead to broader peaks.[3]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds that are not well-retained in reversed-phase chromatography.
Q4: I am observing peak tailing in my chromatogram. What are the potential causes and solutions?
A4: Peak tailing can be caused by several factors. Refer to the troubleshooting guide below for a detailed breakdown of causes and solutions. Common reasons include column overload, secondary interactions with the stationary phase, or issues with the mobile phase.
Q5: How can I confirm the purity and identity of my purified dipeptide?
A5: A combination of analytical techniques is essential for confirming purity and identity:
-
Analytical RP-HPLC: Used to determine the purity of the final product by assessing the area of the main peak relative to the total area of all peaks.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide, verifying its identity.[10][11]
-
Amino Acid Analysis (AAA): Determines the amino acid composition of the peptide to confirm it contains the correct residues in the expected ratio.[11]
-
NMR Spectroscopy: Can be used for structural elucidation and to confirm the stereochemistry of the amino acids.
Troubleshooting Guides
HPLC Purification Issues
This guide addresses common problems encountered during the RP-HPLC purification of synthetic dipeptides.
| Symptom | Potential Cause | Recommended Solution |
| Broad or Split Peaks | Peptide Aggregation: The peptide may be aggregating in the sample solvent or on the column.[6] | 1. Dissolve in a stronger solvent: Use a small amount of an organic solvent like DMSO or DMF to dissolve the peptide before diluting with the mobile phase.[6] 2. Lower sample concentration: Inject a more dilute solution to reduce aggregation.[6] 3. Increase column temperature: This can sometimes disrupt aggregation. |
| Column Overload: Injecting too much sample can lead to poor peak shape. | Reduce the amount of sample injected onto the column. | |
| Column Degradation: The stationary phase may be degrading, or the column may be clogged. | 1. Flush the column: Follow the manufacturer's instructions for column washing. 2. Replace the column: If flushing does not resolve the issue, the column may need to be replaced. | |
| Poor Resolution Between Product and Impurity | Inadequate Separation Method: The chosen column and mobile phase may not be optimal for separating the target dipeptide from a closely eluting impurity. | 1. Optimize the gradient: A shallower gradient can improve the separation of closely eluting peaks. 2. Change the stationary phase: Try a column with a different selectivity (e.g., C8, phenyl-hexyl). 3. Vary the mobile phase modifier: Switching from TFA to formic acid or using a different buffer system can alter selectivity.[3] |
| Presence of Diastereomers: If the impurity has the same mass, it could be a diastereomer formed during synthesis. | Separation of diastereomers often requires specialized chiral chromatography.[12] | |
| Product Not Eluting from the Column | High Hydrophobicity: The dipeptide may be too hydrophobic and irreversibly binding to the stationary phase under the current conditions. | 1. Increase the organic solvent percentage in the mobile phase at the end of the gradient. 2. Use a less retentive column: A C4 or C8 column may be more suitable. |
| Low Recovery of Purified Peptide | Peptide Precipitation: The peptide may be precipitating on the column or during fraction collection. | 1. Modify the mobile phase: Adding a small amount of an organic solvent to the collection tubes can prevent precipitation. 2. Check solubility: Ensure the peptide is soluble in the mobile phase conditions throughout the gradient. |
| Adsorption to Vials/Tubing: Peptides can sometimes adsorb to glass or plastic surfaces. | Use low-adsorption vials and tubing. |
Crystallization Challenges
Crystallization can be a cost-effective and scalable purification method, but it presents its own set of challenges.[13][14]
| Challenge | Potential Cause | Troubleshooting Strategy |
| Failure to Crystallize | Unfavorable Solvent System: The chosen solvent or anti-solvent may not be suitable for inducing crystallization. | Conduct a thorough solvent screening: Test a wide range of solvents and anti-solvents with varying polarities.[13] |
| Low Purity of Starting Material: High levels of impurities can inhibit crystal formation. | Pre-purify the dipeptide: Use a preliminary purification step like flash chromatography to increase the purity of the material before attempting crystallization. | |
| Inherent Molecular Properties: The dipeptide may have high conformational flexibility, hindering the formation of an ordered crystal lattice.[14] | Consider co-crystallization: Introduce a co-former that can form a stable crystalline structure with the dipeptide.[13] | |
| Formation of Amorphous Precipitate | Supersaturation is too high: Rapid addition of anti-solvent or rapid cooling can lead to precipitation instead of crystallization. | Slow down the process: Add the anti-solvent slowly or cool the solution gradually to allow for ordered crystal growth. |
| Poor Crystal Quality (Small or Twinned Crystals) | Suboptimal Growth Conditions: Temperature, concentration, and agitation are not optimized for growing large, single crystals. | Optimize crystallization conditions: Systematically vary parameters such as temperature, concentration, and the rate of anti-solvent addition. |
Experimental Protocols
Standard RP-HPLC Purification of a Synthetic Dipeptide
Objective: To purify a crude synthetic dipeptide to >95% purity using reversed-phase high-performance liquid chromatography.
Materials:
-
Crude synthetic dipeptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
-
Analytical RP-HPLC system for purity analysis
-
Lyophilizer
Methodology:
-
Sample Preparation:
-
Dissolve the crude dipeptide in a minimal amount of a suitable solvent. A good starting point is a mixture of water and acetonitrile, or water with a small amount of DMSO if solubility is low.[6]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions)
-
Gradient:
-
Start with a shallow gradient to scout for the elution of the target peptide (e.g., 5-25% B over 20 minutes).
-
Based on the scouting run, optimize the gradient to maximize separation between the target peptide and impurities. A typical gradient for a dipeptide might be 5-40% B over 30-40 minutes.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm (if aromatic residues are present).[15]
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC with a similar mobile phase system but on an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) and a lower flow rate (e.g., 1 mL/min).
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified dipeptide as a powder.
-
Quantitative Data Summary
Table 1: Representative HPLC Purity Analysis Data
| Sample | Retention Time (min) | Peak Area (%) | Identity (by MS) |
| Crude Dipeptide | 10.5 (Impurity) | 15.2 | Deletion Sequence |
| 12.1 (Product) | 78.5 | Target Dipeptide | |
| 13.0 (Impurity) | 6.3 | Incompletely Deprotected | |
| Purified Dipeptide | 12.1 (Product) | 98.2 | Target Dipeptide |
| 13.0 (Impurity) | 1.8 | Incompletely Deprotected |
Visualizations
Caption: Experimental workflow for synthetic dipeptide purification.
Caption: Troubleshooting logic for common HPLC purification issues.
References
- 1. waters.com [waters.com]
- 2. bachem.com [bachem.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. gilson.com [gilson.com]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. approcess.com [approcess.com]
- 14. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Preventing Degradation of Peptide Substrates in Cell Lysates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with peptide substrates in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide substrate degradation in cell lysates?
A1: The primary cause of peptide substrate degradation in cell lysates is the release of endogenous proteases from subcellular compartments, such as lysosomes, during the cell lysis process.[1] Once the cell's natural compartmentalization is disrupted, these proteases can freely interact with and cleave peptide substrates.[2]
Q2: How can I minimize protease activity in my cell lysates?
A2: To minimize protease activity, it is crucial to work quickly and keep your samples on ice or at 4°C at all times.[3] Additionally, the use of a broad-spectrum protease inhibitor cocktail is highly recommended.[2] These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[4]
Q3: What is a protease inhibitor cocktail and why is it important?
A3: A protease inhibitor cocktail is a mixture of several different protease inhibitors.[5] It is important because no single inhibitor can deactivate all types of proteases.[5] By using a cocktail, you can inhibit a broad range of proteases that may be present in your cell lysate, thus providing comprehensive protection for your peptide substrate.[4]
Q4: Should I be concerned about phosphatases as well?
A4: If you are studying phosphorylation of your peptide substrate, then yes. Phosphatases are enzymes that remove phosphate (B84403) groups and, like proteases, are released during cell lysis. If the phosphorylation state of your peptide is important for your experiment, a phosphatase inhibitor cocktail should be used in conjunction with a protease inhibitor cocktail.[2]
Q5: How do I choose the right lysis buffer to maintain peptide stability?
A5: The choice of lysis buffer can impact peptide stability. The composition of the lysis buffer, including the type and concentration of detergents (e.g., Triton X-100, SDS), ionic strength (e.g., NaCl concentration), and pH, can affect both the efficiency of cell lysis and the activity of proteases.[6] It is important to choose a buffer that is compatible with your downstream application while providing an environment that minimizes peptide degradation. For example, some non-ionic detergents are milder and may better preserve the integrity of certain proteins and peptides.
Q6: How should I store my cell lysates containing peptide substrates?
A6: For short-term storage, keep lysates on ice. For long-term storage, it is recommended to aliquot the lysates and store them at -80°C to minimize freeze-thaw cycles.[7] Repeated freezing and thawing can lead to peptide degradation.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide substrate signal over a short time. | High protease activity in the lysate. | - Ensure you are working quickly and on ice at all times. - Add a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[3] - Increase the concentration of the protease inhibitor cocktail.[8] |
| Inconsistent results between experimental replicates. | - Variable protease activity due to inconsistent sample handling. - Incomplete cell lysis. - Multiple freeze-thaw cycles of lysates. | - Standardize your entire protocol, from cell harvesting to lysate preparation. - Ensure complete cell lysis by optimizing your method (e.g., sonication, detergent concentration).[9] - Aliquot lysates after preparation to avoid repeated freeze-thaw cycles.[7] |
| Appearance of unexpected smaller peptide fragments in analysis (e.g., by Mass Spectrometry). | Cleavage of the peptide substrate by proteases. | - Use a more comprehensive protease inhibitor cocktail that targets a wider range of proteases.[5] - Consider adding specific inhibitors if you can identify the class of protease responsible. |
| Peptide substrate appears stable, but biological activity is lost. | - pH or buffer composition is affecting peptide conformation. - Presence of chelating agents (like EDTA) interfering with metalloenzymes that might be part of your assay. | - Ensure the pH of your lysis buffer is within the optimal range for your peptide's stability and activity. - If your downstream assay is sensitive to EDTA, use an EDTA-free protease inhibitor cocktail.[5] |
Quantitative Data Summary
Table 1: Common Components of Commercial Protease Inhibitor Cocktails and Their Targets
| Inhibitor | Target Protease Class | Mechanism of Action |
| AEBSF | Serine Proteases | Irreversible |
| Aprotinin | Serine Proteases | Reversible |
| Bestatin | Aminopeptidases | Reversible |
| E-64 | Cysteine Proteases | Irreversible |
| Leupeptin | Serine and Cysteine Proteases | Reversible |
| Pepstatin A | Aspartic Proteases | Reversible |
| EDTA | Metalloproteases | Reversible (Chelates metal ions) |
| PMSF | Serine Proteases | Reversible |
This table summarizes information from multiple sources.[1][4][5]
Table 2: Example of Peptide Substrate Half-Life in Cell Lysate
| Condition | Peptide Half-Life (t1/2) |
| In Cytosolic Lysate (No Inhibitors) | 1.3 ± 0.4 minutes |
| In Cytosolic Lysate (with modified, more stable peptide) | >30 minutes (30-fold increase) |
This data is an example from a study characterizing an Abl kinase substrate peptide in a cytosolic lysate to illustrate the rapid degradation that can occur without intervention and the potential for improvement with peptide modifications.[5]
Experimental Protocols
Protocol: Assessing Peptide Substrate Stability in Cell Lysates via LC-MS
This protocol provides a framework for quantitatively assessing the stability of a peptide substrate in a cell lysate over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents:
-
Cultured cells of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer, or a buffer specific to your experimental needs)
-
Broad-spectrum protease inhibitor cocktail (with and without EDTA for comparison, if needed)
-
Peptide substrate of interest
-
Stable isotope-labeled (SIL) version of the peptide substrate (as an internal standard)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid)
-
LC-MS grade water and solvents
2. Preparation of Cell Lysate:
-
Harvest cultured cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in a pre-determined volume of ice-cold Lysis Buffer.
-
Prepare two lysis buffer conditions: one with and one without a protease inhibitor cocktail. Add the cocktail fresh to the buffer just before use.
-
Lyse the cells using your standard protocol (e.g., sonication on ice, or incubation with gentle agitation at 4°C).
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Peptide Stability Assay:
-
Dilute the cell lysate to a consistent final protein concentration (e.g., 1 mg/mL) with Lysis Buffer (with or without inhibitors, corresponding to the lysate preparation).
-
Spike the lysate with your peptide substrate to a known final concentration (e.g., 10 µM).
-
Immediately after adding the peptide, take the "time zero" (T0) sample by transferring an aliquot of the mixture into a tube containing the quenching solution. This will stop all enzymatic reactions.
-
Incubate the remaining lysate-peptide mixture at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 5, 15, 30, 60, 120 minutes), remove aliquots and add them to the quenching solution.
-
After the final time point, spike all quenched samples with the SIL internal standard to a fixed final concentration.
-
Process the samples for LC-MS analysis. This may include protein precipitation and centrifugation to remove precipitated proteins.
4. LC-MS Analysis:
-
Analyze the samples by LC-MS, monitoring for the mass-to-charge ratio (m/z) of your peptide substrate and the SIL internal standard.
-
Calculate the ratio of the peak area of your peptide substrate to the peak area of the SIL internal standard for each time point.
-
Plot the peak area ratio against time. The rate of decrease in the ratio corresponds to the rate of peptide degradation.
-
Calculate the half-life (t1/2) of the peptide substrate under each condition (with and without protease inhibitors).
Visualizations
Caption: Workflow for assessing peptide stability in cell lysates.
Caption: A logical guide to troubleshooting peptide degradation.
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. biorxiv.org [biorxiv.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Metabolism of Peptide Reporters in Cell Lysates and Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Contamination Issues
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot contamination issues encountered during their experiments.
Troubleshooting Guides
This section provides a detailed question-and-answer guide to help you identify and resolve common contamination problems in your SPPS workflow.
Q1: My final peptide product shows a lower molecular weight than expected on the mass spectrum, with multiple peaks on the HPLC chromatogram. What are the likely contaminants?
A1: The presence of species with lower molecular weight than the target peptide strongly suggests the formation of deletion sequences or truncation sequences .
-
Deletion Sequences: These are peptides missing one or more amino acid residues within the sequence. They arise from incomplete coupling reactions, where a fraction of the growing peptide chains fail to have the next amino acid attached.[1]
-
Truncation Sequences: These are peptides that have stopped elongating prematurely. This is often caused by incomplete deprotection of the N-terminal Fmoc group, preventing further amino acid addition. Another cause is the intentional or unintentional capping of unreacted amino groups.[2][3]
To differentiate between the two, analyze the mass differences between the main peak and the impurity peaks. Deletion sequences will have mass differences corresponding to specific amino acid residues, while truncation sequences will show a continuous ladder of shorter peptides.
Q2: How can I diagnose the cause of deletion or truncation sequences during my synthesis?
A2: Diagnosing the root cause requires monitoring at different stages of the synthesis and analysis of the crude product.
-
Real-time Monitoring: Some automated synthesizers allow for real-time UV monitoring of the Fmoc deprotection step. A tailing or incomplete return to baseline of the UV signal can indicate incomplete deprotection, a cause of truncation.[3]
-
Colorimetric Tests: Qualitative tests performed on a few resin beads can provide immediate feedback on the completeness of coupling and deprotection steps.
-
Kaiser Test: This test detects free primary amines. A positive result (blue color) after a coupling step indicates incomplete coupling (leading to deletion sequences). A negative result (yellow/brown) after a deprotection step suggests incomplete deprotection (leading to truncation sequences).[1]
-
-
Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct way to identify the nature of the impurities. The presence of sequences with lower molecular weights than the target peptide points towards truncation or deletion events.[1]
-
HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred throughout the synthesis.[1]
Below is a workflow to help diagnose the issue:
Caption: Troubleshooting workflow for low molecular weight impurities.
Q3: My mass spectrum shows peaks with a higher molecular weight than my target peptide. What could be the cause?
A3: Higher molecular weight species are often due to insertion sequences or side-chain reactions .
-
Insertion Sequences: These occur when an amino acid is unintentionally added twice. This can happen if the excess activated amino acid from the previous coupling step is not completely washed away before the next deprotection step.[4]
-
Side-Chain Reactions: Modifications to amino acid side chains can lead to an increase in mass. For example, oxidation of methionine adds 16 Da to the peptide mass. Another possibility is the incomplete removal of protecting groups during the final cleavage, or the reattachment of protecting groups to sensitive residues like tryptophan, methionine, or cysteine.
Q4: I'm observing significant aspartimide formation in my peptide containing an aspartic acid residue. How can I minimize this?
A4: Aspartimide formation is a common side reaction, especially in sequences containing Asp-Gly or Asp-Ser motifs. It is catalyzed by the base (piperidine) used for Fmoc deprotection. Here are some strategies to minimize it:
-
Use a Milder Deprotection Reagent: Replacing piperidine (B6355638) with a less basic reagent like piperazine (B1678402) can significantly reduce aspartimide formation.[5]
-
Add an Acidic Additive: Adding a weak acid like 0.1 M HOBt or formic acid to the piperidine deprotection solution can suppress the side reaction.[5][6]
-
Use a Bulky Side-Chain Protecting Group: Employing a more sterically hindered protecting group for the aspartic acid side chain, such as O-3-methylpent-3-yl (OMpe) or 3-nitro-2-pyridinesulfenyl (oNbs), can reduce aspartimide formation.[5]
-
Lower the Temperature: If using microwave-assisted SPPS, reducing the temperature during coupling and deprotection steps can limit this side reaction.[7]
Frequently Asked Questions (FAQs)
What are the most common sources of contamination in SPPS?
The most common sources of contamination include:
-
Incomplete Reactions: Incomplete deprotection and coupling steps lead to truncated and deletion sequences, respectively.[1]
-
Side Reactions: Undesired chemical transformations of amino acids, such as racemization, oxidation, diketopiperazine formation, and aspartimide formation.[8]
-
Raw Material Impurities: Contaminants in amino acids, solvents, or reagents can be incorporated into the growing peptide chain.
-
Peptide Aggregation: The self-association of peptide chains on the resin can hinder reagent access, leading to incomplete reactions.[8]
How does peptide aggregation affect my synthesis and how can I prevent it?
Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, forming secondary structures like β-sheets. This is particularly common for hydrophobic sequences. Aggregation can block reactive sites, leading to incomplete coupling and deprotection, and consequently, lower yields and purity.[9][10]
Strategies to prevent aggregation include:
-
Using "Disrupting" Elements: Incorporating pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt hydrogen bonding between peptide chains.[9]
-
Chaotropic Salts: Washing the resin with solutions of chaotropic salts like NaClO4 or KSCN before coupling can help break up aggregates.[9]
-
Special Solvents: Using solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide-resin.[9]
-
Microwave-Assisted SPPS: The use of microwave energy can disrupt aggregates and accelerate reactions.[10]
What is diketopiperazine (DKP) formation and when is it most likely to occur?
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that cleaves the first two amino acids from the N-terminus of the growing peptide chain. This side reaction is most prevalent when proline is the second amino acid in the sequence.[11] The use of a base like piperidine for Fmoc deprotection can catalyze DKP formation.[11]
How can I prevent methionine oxidation?
Methionine is susceptible to oxidation to methionine sulfoxide (+16 Da). To prevent this:
-
Use High-Quality, Degassed Solvents: Oxygen dissolved in solvents can contribute to oxidation.
-
Add Antioxidants: Adding scavengers like tetrahydrothiophene (B86538) (THT) to the synthesis solvents can reduce oxidation.[12]
-
Post-Synthesis Reduction: If oxidation occurs, the sulfoxide can be reduced back to methionine using reagents like ammonium (B1175870) iodide (NH4I) after cleavage from the resin.[12]
Data Presentation
The choice of coupling reagent and reaction conditions can significantly impact the purity of the final peptide. The following tables provide a summary of quantitative data for common issues.
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | DMF | ~99 | Highly efficient, especially for sterically hindered couplings. Considered one of the most powerful reagents.[13][14] |
| HBTU | HOBt | DIPEA | DMF | ~95-98 | A reliable and cost-effective option for routine synthesis.[14] |
| HCTU | 6-Cl-HOBt | DIPEA | DMF | >95 | More reactive than HBTU due to the electron-withdrawing chloro group on HOBt.[15] |
| PyBOP | HOBt | DIPEA | DMF | ~95 | Phosphonium salt-based reagent, byproducts are generally less problematic than those from uronium salts.[14][16] |
| COMU | Oxyma | DIPEA | DMF | >99 | High solubility and safer as it is not based on potentially explosive benzotriazoles.[13][17] |
| DIC/HOBt | HOBt | - | DMF | Variable | Carbodiimide-based activation, can lead to byproduct formation (DCU/DICU).[18] |
Table 2: Influence of Deprotection Conditions on Aspartimide Formation for VKDGYI Peptide
| Deprotection Reagent (in DMF) | Aspartimide Formation (%) | Desired Product (%) | Reference |
| 25% Piperidine (PPR) | 17 | - | [19] |
| 25% PPR + 0.5 M Oxyma | 1 | - | [19] |
| 25% Dipropylamine (DPA) | 2 | - | [19] |
| 25% Piperazine (PZ) + 1% DBU | 3 | - | [19] |
Data is for the model hexapeptide VKDGYI, which is prone to aspartimide formation.
Experimental Protocols
Kaiser Test (for detection of free primary amines)
This test is used to monitor the completion of the coupling reaction. A positive result (blue color) indicates the presence of free primary amines and thus an incomplete coupling.
Reagents:
-
Solution A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Indicates the presence of free primary amines (failed coupling).
-
Yellow/Brown or Colorless: Indicates the absence of free primary amines (successful coupling).
HPLC Analysis of Crude Peptide
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing peptide purity.
General Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA). Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
Column: A reversed-phase C18 column is most commonly used for peptide analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient for a 30-minute run would be a linear increase from 5% to 65% of Mobile Phase B. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp, Tyr, and Phe).
-
Data Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) Analysis of Crude Peptide
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide and to identify impurities.
General Protocol:
-
Sample Preparation: The sample prepared for HPLC analysis is typically suitable for MS analysis.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptides.
-
Analysis: The mass spectrometer separates the ionized peptides based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting spectrum will show a peak corresponding to the molecular weight of the target peptide. Additional peaks will indicate the presence of impurities. The mass difference between the main peak and impurity peaks can help identify the nature of the contaminant (e.g., deletion of a specific amino acid, oxidation).
Visualizations
Caption: General troubleshooting logic for SPPS contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bachem.com [bachem.com]
- 19. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Sample Preparation
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low recovery during peptide sample preparation.
Troubleshooting Guide: Low Peptide Recovery
Low or variable peptide recovery is a common issue that can significantly impact the quality and reproducibility of downstream analyses like mass spectrometry. This guide addresses specific problems in a question-and-answer format to help you identify and resolve the source of peptide loss.
Issue 1: Peptide Loss Due to Non-Specific Binding (NSB)
Question: I'm losing my peptide sample, especially at low concentrations. Could it be sticking to my labware?
Answer: Yes, this is a primary cause of low recovery, known as non-specific binding (NSB). Peptides, particularly hydrophobic ones, can adsorb to the surfaces of sample containers, pipette tips, and vials.[1][2][3][4] This issue is more pronounced at lower analyte concentrations.[5]
Solutions:
-
Choose the Right Container: Avoid using glass containers, as peptides with basic groups can interact with the silicate (B1173343) surface.[1][6] Standard polypropylene (B1209903) can also be problematic for hydrophobic peptides.[1] Opt for low-binding microcentrifuge tubes and plates specifically designed to reduce peptide and protein adsorption.[1]
-
Solvent Composition: Increasing the organic content (like acetonitrile (B52724), ACN) in your sample solvent can help reduce hydrophobic interactions with plastic surfaces and improve recovery.[7] However, be cautious not to exceed 75% organic concentration, as this can cause peptides to precipitate.
-
Avoid Complete Drying: When using a vacuum centrifuge to evaporate solvents, avoid drying the sample completely to a powder. Leaving a small amount of liquid prevents strong adsorption of the analyte onto the vial surface, making reconstitution more effective.[3]
-
Limit Sample Transfers: Each transfer from one container to another introduces a potential for surface adsorption. Use "one-pot" sample preparation methods where possible to minimize contact between the sample and different vessels.[3]
Issue 2: Inefficient Solid-Phase Extraction (SPE) or Desalting
Question: My peptide recovery is low after the C18 desalting step. What could be going wrong?
Answer: Low recovery after SPE or desalting is often due to suboptimal binding, premature elution during the wash step, or incomplete elution of the final sample. Optimizing your SPE protocol can increase peptide identifications by 20-30% and recovery by 30-50%.[8]
Solutions:
-
Check Sample pH: For reversed-phase SPE (like C18), peptides bind most effectively at a low pH. Ensure your sample is acidified to a pH of <3 with an acid like formic acid (FA) or trifluoroacetic acid (TFA) before loading it onto the column.[9][10]
-
Evaluate Flow-Through and Wash Fractions: To determine where the loss is occurring, collect and analyze the flow-through and wash fractions.[11]
-
Peptides in Flow-Through: This indicates poor initial binding. The cause could be an incorrect sample pH, a sample solvent that is too strong (too much organic content), or overloading the column's capacity.[11]
-
Peptides in Wash Step: If peptides are eluting during the wash, your wash solvent is likely too strong. Reduce the percentage of organic solvent in the wash buffer.[11]
-
-
Optimize Elution: If you suspect peptides remain bound to the column, your elution solvent may be too weak. Increase the concentration of the organic solvent (e.g., ACN) in the elution buffer or perform a second elution step to recover any remaining analyte.[11][12]
-
Consider Hydrophilicity: Very hydrophilic peptides may not bind well to C18 resins. For these samples, consider using graphite (B72142) spin columns, which can provide better recovery.[13][14]
Issue 3: Poor Peptide Solubility
Question: I suspect my peptides are precipitating out of solution. How can I improve their solubility?
Answer: Peptide solubility is a critical factor for recovery. Peptides can precipitate if the solvent composition is not optimal, especially when high concentrations of organic solvents are used.
Solutions:
-
Limit Organic Concentration: During sample preparation and elution, it is recommended to keep the organic solvent concentration at or below 75% to prevent peptide precipitation.
-
Use Modifiers: Add acid or base modifiers to your solutions to improve peptide solubility. Depending on the peptide's characteristics, try adding 1% to 10% of an acid (like formic acid or TFA) or a base (like ammonium (B1175870) hydroxide).
-
Test Solubility: Before processing your entire sample, test the solubility of a small aliquot under your planned solvent conditions.
Issue 4: Incomplete Protein Digestion
Question: I'm not seeing many peptide identifications in my mass spectrometry results. Could the protein digestion be the problem?
Answer: Yes, incomplete or inefficient enzymatic digestion will result in fewer detectable peptides, which can be perceived as low recovery.[15]
Solutions:
-
Ensure Denaturation: Proteins must be fully denatured for the enzyme (e.g., trypsin) to access cleavage sites. Ensure your reduction (with DTT) and alkylation (with IAA) steps are performed correctly to break disulfide bonds.[16]
-
Optimize Enzyme-to-Protein Ratio: A standard ratio for trypsin is 1:50 to 1:75 (enzyme:protein by weight).[16] Using too little enzyme can lead to incomplete digestion.
-
Check Digestion Buffer: Ensure the pH of your digestion buffer is optimal for the enzyme (e.g., pH 7.5-8.5 for trypsin). Reagents like urea (B33335), if present at high concentrations (>2M), can inhibit trypsin activity and must be diluted.[17]
-
Verify Digestion Conditions: Check that the incubation temperature and time are appropriate. For trypsin, a common protocol is an overnight incubation at 37°C.[16][18]
Data Summary
Table 1: Impact of Vial Material on Peptide Recovery
The choice of sample vial can significantly affect the recovery of peptides, especially hydrophobic ones. This table summarizes findings on peptide loss due to adsorption on different surfaces.
| Vial Material | Peptide Type | Typical Recovery | Key Consideration |
| Borosilicate Glass | Hydrophobic & Basic Peptides | Very Low to Complete Loss[1][6] | Prone to both ionic and hydrophobic interactions, leading to significant peptide adsorption.[1][6] |
| Standard Polypropylene | Hydrophobic Peptides | Variable, Can Be Low[1][6] | Adsorption is primarily driven by hydrophobic interactions.[1] |
| Low-Binding Polypropylene | All Peptides | High | Surface is treated to minimize both ionic and hydrophobic interactions, significantly reducing NSB.[5] |
| Specialized Low-Adsorption Vials | All Peptides | Excellent[1] | Specifically engineered surfaces provide the highest recovery rates, especially for sensitive, low-concentration samples.[1] |
Experimental Protocols
Protocol 1: In-Solution Trypsin Digestion
This protocol is a standard method for digesting proteins into peptides for mass spectrometry analysis.
-
Protein Quantification: Accurately determine the protein concentration in your sample.
-
Denaturation & Reduction:
-
Alkylation:
-
Dilution:
-
Dilute the sample with a buffer (e.g., 50 mM TEAB or ammonium bicarbonate) to reduce the urea concentration to below 2M. This is critical for trypsin activity.[17]
-
-
Digestion:
-
Quenching:
-
Stop the digestion by acidifying the sample with formic acid (FA) or trifluoroacetic acid (TFA) to a pH of approximately 3.[16] The sample is now ready for desalting.
-
Protocol 2: C18 Spin Tip Desalting
This protocol is for cleaning up and concentrating peptide samples before MS analysis.
-
Activation/Wetting:
-
Add 20 µL of an activation solution (e.g., 50% acetonitrile in 0.1% TFA) to the C18 spin tip.[16]
-
Centrifuge for 1-2 minutes at the recommended speed. Discard the flow-through.
-
-
Equilibration:
-
Sample Loading:
-
Washing:
-
Elution:
-
Place the spin tip into a clean collection tube.
-
Add 20 µL of elution buffer (e.g., 50-80% acetonitrile in 0.1% formic acid) to the tip.[16]
-
Centrifuge to collect the purified, concentrated peptide sample. A second elution can be performed to maximize recovery.
-
Visual Guides
Caption: General workflow for bottom-up proteomics sample preparation.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. youtube.com [youtube.com]
- 12. promochrom.com [promochrom.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 17. Concentration and Desalting of Peptide and Protein Samples with a Newly Developed C18 Membrane in a Microspin Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS Sample Preparation for Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) sample preparation for peptides.
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS sample preparation for peptides.
Issue: Low Peptide Recovery After Sample Preparation
Low or variable peptide recovery is a frequent issue that can significantly impact the sensitivity and reproducibility of LC-MS analysis. This problem can arise from several factors throughout the sample preparation workflow.
Potential Causes and Solutions:
-
Incomplete Protein Digestion: If proteins are not fully digested, the number of identifiable peptides will be reduced.
-
Solution: Ensure optimal digestion conditions. This includes using a sufficient enzyme-to-protein ratio (typically 1:20 to 1:50 for trypsin), maintaining the correct pH (around 8.0 for trypsin), and incubating for an adequate duration (overnight at 37°C is common).[1] Consider using a combination of proteases, such as Lys-C followed by trypsin, for proteins that are difficult to digest. A small aliquot of the digest can be run on an SDS-PAGE gel to visually confirm the disappearance of the protein band.[2]
-
-
Peptide Loss During Desalting (SPE): Peptides can be lost during solid-phase extraction (SPE) if they do not bind efficiently to the C18 resin or are prematurely eluted.
-
Solution: Acidify the sample to a pH < 3 with formic acid or trifluoroacetic acid (TFA) before loading it onto the C18 column to ensure efficient binding.[3] Avoid loading samples containing a high percentage of organic solvent, as this will prevent peptides from binding to the resin.[3] If hydrophilic peptides, such as phosphopeptides, are of interest, consider using graphite (B72142) spin columns as they may offer better recovery.[4]
-
-
Non-Specific Binding: Peptides, particularly those that are "sticky" or hydrophobic, can adhere to the surfaces of sample tubes and pipette tips.
-
Solution: Use low-protein-binding polypropylene (B1209903) tubes and pipette tips.[5] Avoid using glass, as peptides are known to adhere to glass surfaces. Reconstituting dried peptides in a solution containing some organic solvent (e.g., 30% acetonitrile) can also help to reduce non-specific binding.
-
-
Precipitation: Peptides may precipitate out of solution, especially if the organic solvent concentration is too high during reconstitution or storage.
-
Solution: Limit the organic concentration to no more than 75% when solubilizing peptides. If precipitation is observed after acidification of an in-solution digest, it may be due to the precipitation of larger, undigested peptide fragments or the trypsin itself. These can typically be removed by centrifugation without significant loss of the target peptides.
-
Troubleshooting Workflow for Low Peptide Recovery
References
- 1. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
Validation & Comparative
validation of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide bioactivity
Validation of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide Bioactivity: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the synthetic dipeptide derivative, this compound. The following sections detail its known characteristics and place it in the context of broader dipeptide bioactivity.
Introduction to this compound
This compound is a synthetic polypeptide that has been noted in chemical supplier databases and is suggested for use in biochemical research.[1][2][3] The structure contains a valine-leucine dipeptide core, suggesting potential for hydrophobic interactions with biological targets. It is proposed as a tool for peptide screening, protein interaction studies, and functional analysis.[1][3][4] The most consistently associated CAS number for this compound is 282725-67-1.[2][5]
Current Status of Bioactivity Data
Despite its availability for research purposes, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific, quantitative bioactivity data for this compound. To date, no published studies have been identified that report metrics such as IC₅₀, EC₅₀, or binding affinities for this specific compound against any biological target. Furthermore, there is no information available regarding the signaling pathways it may modulate.
General Bioactivity of Dipeptide Anilide Derivatives
While specific data for the target compound is unavailable, the broader class of dipeptide and anilide derivatives has been investigated for various biological activities. These studies can provide a contextual framework for the potential applications of this compound.
1. Antimicrobial Activity: Certain dipeptide derivatives have been explored for their potential as antimicrobial agents. For instance, novel isoquinoline-conjugated dipeptides have demonstrated promising activity against various bacterial and fungal strains.[4][6] These compounds often exert their effects by disrupting the microbial cell membrane.
2. Enzyme Inhibition: Anilide derivatives are a common feature in many enzyme inhibitors. For example, some anilide-containing compounds have been developed as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[7]
3. Receptor Modulation: Derivatives of dipeptides have been designed to interact with cellular receptors. For example, β-lactam pseudopeptides have been shown to act as agonists or antagonists of integrin receptors, which are involved in cell adhesion and signaling.[8]
4. Antioxidant Properties: Dipeptides containing specific amino acid residues like tryptophan, tyrosine, and histidine have been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.[9]
Experimental Protocols: A General Framework
Given the absence of specific experimental data for this compound, the following are generalized protocols for assays that would be appropriate for validating its bioactivity based on the activities of related compounds.
Table 1: General Experimental Protocols for Bioactivity Screening
| Assay Type | Description |
| Enzyme Inhibition Assay | A generic protocol would involve incubating a purified enzyme with its substrate in the presence and absence of this compound. The enzymatic activity is measured, often through a colorimetric or fluorometric readout, to determine the inhibitory potential and calculate the IC₅₀ value. |
| Antimicrobial Assay (MIC) | The minimum inhibitory concentration (MIC) would be determined by exposing various microbial strains to serial dilutions of the compound in a suitable growth medium. The MIC is the lowest concentration that prevents visible growth of the microorganism. |
| Receptor Binding Assay | A competitive binding assay could be performed using a known radiolabeled or fluorescently-labeled ligand for a specific receptor. The ability of this compound to displace the labeled ligand would be measured to determine its binding affinity (Ki). |
| Cell-Based Viability Assay | To assess cytotoxicity or anti-proliferative effects, various cell lines would be treated with increasing concentrations of the compound. Cell viability would be measured after a defined incubation period using assays such as MTT or resazurin (B115843) reduction. |
Logical Workflow for Bioactivity Validation
The following diagram illustrates a logical workflow for the initial screening and characterization of a novel compound like this compound.
Caption: A general workflow for validating the bioactivity of a test compound.
Conclusion
Currently, there is a notable absence of specific, quantitative bioactivity data in the public domain for this compound. While the activities of related dipeptide and anilide derivatives suggest potential areas of investigation, such as antimicrobial or enzyme inhibitory effects, dedicated experimental validation is required to ascertain the biological profile of this specific molecule. The provided experimental framework and logical workflow offer a starting point for researchers interested in exploring the bioactivity of this compound. Further research is necessary to identify its biological targets and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 【this compound】this compound CAS号:282725-67-1【结构式 性质 活性】-化源网 [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Me-Val-Leu-anilide | CAS#:194351-54-7 | Chemsrc [chemsrc.com]
- 6. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-(2-Carbamoyl-ethyl)-Val-Leu-anilide and Natural Peptide Substrates in Calpain Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide substrate, N-(2-Carbamoyl-ethyl)-Val-Leu-anilide, with natural peptide substrates, focusing on their application in studying the activity of calpains, a family of calcium-dependent cysteine proteases. This document is intended to assist researchers in selecting appropriate substrates for their experimental needs by presenting objective data and methodologies.
Introduction to this compound
This compound is a synthetic peptide derivative.[1] Its structure, particularly the Valine-Leucine (Val-Leu) sequence, suggests its utility as a substrate for proteases that recognize and cleave at specific amino acid sequences. This sequence is a known preference for calpains, indicating that this compound is likely designed as a tool for assaying the enzymatic activity of these proteases.[2] Synthetic substrates like this anilide derivative are valuable in biochemical research for their potential consistency, purity, and tailored properties compared to naturally derived substrates.
Calpains play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Consequently, the study of their activity is vital in understanding numerous physiological and pathological conditions. The choice of substrate is a critical determinant for the accuracy and sensitivity of calpain activity assays.
Performance Comparison: Synthetic vs. Natural Substrates
The following table summarizes kinetic data for various synthetic and natural peptide substrates of porcine calpain I and calpain II, providing a basis for comparison.
| Substrate Type | Substrate Name | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Synthetic | Suc-Leu-Tyr-MCA | Calpain I | 0.23 | 0.805 | 3500 |
| Calpain II | 0.25 | 0.275 | 1100 | ||
| Suc-Val-Tyr-MCA | Calpain I | 2.13 | 0.215 | 101 | |
| Calpain II | 2.85 | 0.062 | 21.8 | ||
| Suc-Leu-Met-MCA | Calpain I | 0.38 | 0.550 | 1447 | |
| Calpain II | 0.45 | 0.150 | 333 | ||
| Natural | Fodrin | Calpain I | ~0.00005 | N/A | N/A |
| Spectrin | Calpain II | N/A | N/A | N/A |
Data for synthetic substrates are from a study on porcine calpain.[3] Km for Fodrin is an approximation from available literature.[4] N/A indicates data not available in the cited sources.
From the table, it is evident that synthetic substrates generally exhibit higher Km values compared to natural substrates like fodrin, suggesting a lower binding affinity of the enzyme for these artificial peptides. However, synthetic substrates offer the advantage of being amenable to modification with fluorogenic or chromogenic groups (like MCA, 7-amino-4-methylcoumarin), which allows for continuous and sensitive monitoring of enzyme activity.
Experimental Protocols
A common method for determining calpain activity involves the use of a fluorogenic substrate in a continuous kinetic assay.
Calpain Activity Assay Using a Fluorogenic Substrate
Objective: To measure the enzymatic activity of calpain by monitoring the increase in fluorescence resulting from the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified calpain enzyme (calpain I or calpain II)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Tyr-MCA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate stock solution to the desired final concentrations in the Assay Buffer.
-
Add the diluted substrate solution to the wells of the 96-well microplate.
-
Initiate the reaction by adding the purified calpain enzyme to each well.
-
Immediately place the microplate in the fluorescence reader.
-
Monitor the increase in fluorescence intensity over time at 37°C. The rate of increase in fluorescence is proportional to the calpain activity.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations
Calpain Proteolytic Pathway
Caption: Calpain activation and substrate cleavage pathway.
Experimental Workflow for Calpain Activity Assay
Caption: General workflow for a fluorometric calpain activity assay.
Conclusion
This compound, by virtue of its Val-Leu sequence, is a promising synthetic substrate for the study of calpain activity. While direct comparative kinetic data for this specific compound is not available, analysis of similar synthetic peptides suggests they offer advantages in terms of ease of use in high-throughput, continuous assays. Natural substrates, on the other hand, typically exhibit higher affinity for the enzyme. The choice between a synthetic substrate like this compound and a natural peptide substrate will ultimately depend on the specific requirements of the experiment, including the need for high sensitivity, throughput, and physiological relevance. Researchers are encouraged to validate the chosen substrate under their specific experimental conditions.
References
Navigating the Maze: A Guide to Cross-Species Validation of Peptide Substrate Reporters
For researchers, scientists, and drug development professionals venturing into cross-species studies, the fidelity of their molecular tools is paramount. Peptide substrate reporters, short amino acid sequences designed to mimic natural substrates for enzymes like kinases and proteases, are powerful instruments for quantifying enzyme activity. However, their performance can vary significantly across different species. This guide provides a comparative overview of key considerations and experimental data for the cross-species validation of peptide substrate reporters, ensuring the accuracy and reliability of your research.
Peptide substrate reporters are instrumental in measuring enzyme activity, offering a quantitative window into cellular signaling pathways.[1][2][3] While often developed and optimized in human or murine models, their application in other organisms necessitates rigorous validation.[1][2][3] This is crucial because, despite the conservation of many signaling pathways, subtle differences in enzyme structure, substrate specificity, and the presence of off-target enzymes or proteases can lead to variable reporter performance across species.[1][2]
Performance Comparison of Protein Kinase B (PKB) Reporters Across Species
A study evaluating three distinct peptide substrate reporters for Protein Kinase B (PKB), also known as Akt, in human cells and the evolutionarily distant microbes Dictyostelium discoideum and Tetrahymena thermophila highlights the importance of empirical validation. The reporters, Crosstide, B-5/I, and VI-B, were all phosphorylated in the microbial lysates, demonstrating a degree of cross-species applicability.[1][2] However, their phosphorylation kinetics and stability varied, underscoring that specificity and efficiency are not always transferable between species.[1][2]
| Reporter | Target Enzyme | Original Species | Tested Species | Key Findings |
| Crosstide | Protein Kinase B (PKB/Akt) & other AGC kinases | Human | D. discoideum, T. thermophila | Phosphorylated in both microbial lysates, but known to be less specific for PKB.[1] |
| B-5/I | Protein Kinase B (PKB/Akt) | Human | D. discoideum, T. thermophila | Developed for higher specificity to human PKB. Showed phosphorylation in both microbial lysates, though its enhanced specificity may not hold true across distant species.[1][2] |
| VI-B | Protein Kinase B (PKB/Akt) | Human | D. discoideum, T. thermophila | Phosphorylated in both microbial lysates. Stability varied significantly between species.[1][2] |
The Crucial Steps of Cross-Species Validation
A systematic approach is essential to validate a peptide substrate reporter in a new species. The following workflow outlines the key experimental stages, from initial sequence analysis to in-depth functional assays.
Cross-species validation workflow for peptide reporters.
A Representative Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is a well-conserved signaling cascade crucial for cell growth, proliferation, and survival in many organisms.[2] Peptide substrate reporters targeting Akt (PKB) are valuable for studying this pathway's dynamics. The diagram below illustrates the core components of this pathway, highlighting where an Akt reporter would function.
Simplified PI3K/Akt signaling pathway with reporter.
Experimental Protocols: A Closer Look
Detailed methodologies are critical for reproducible cross-species validation. Below are generalized protocols for key experiments.
In Vitro Enzyme Assay
-
Objective: To determine if the purified target enzyme from the new species can modify the peptide reporter.
-
Materials: Purified recombinant target enzyme from the species of interest, purified peptide substrate reporter, appropriate kinase or protease buffer, ATP (for kinases), and a detection system (e.g., capillary electrophoresis with laser-induced fluorescence, mass spectrometry).
-
Procedure:
-
Prepare reaction mixtures containing the enzyme, reporter, and buffer.
-
Initiate the reaction by adding ATP (for kinases) or the enzyme.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction at various time points.
-
Analyze the samples to quantify the amount of modified (e.g., phosphorylated or cleaved) reporter.
-
Cell Lysate Assay
-
Objective: To assess the reporter's performance in a more complex and biologically relevant environment.
-
Materials: Cell culture of the species of interest, lysis buffer (with and without protease/phosphatase inhibitors), peptide reporter, and detection system.
-
Procedure:
-
Culture and harvest cells.
-
Lyse the cells to prepare a cell extract.
-
Incubate the peptide reporter in the cell lysate.
-
At different time points, take aliquots and stop the enzymatic activity.
-
Analyze the aliquots to measure the modification of the reporter and its degradation over time. This is a critical step to assess the stability of the reporter in the cellular environment of the new species.[1][2]
-
Intact Cell Assay
-
Objective: To validate the reporter's function within living cells.
-
Materials: Live cells from the species of interest, a method for reporter delivery (e.g., transfection, microinjection), a stimulus or inhibitor for the signaling pathway of interest, and an imaging system (e.g., fluorescence microscopy for FRET or translocation reporters).[4][5][6]
-
Procedure:
-
Introduce the reporter into the cells.
-
Allow time for reporter expression and distribution.
-
Treat the cells with a known activator or inhibitor of the target enzyme's pathway.
-
Monitor the change in the reporter's signal (e.g., FRET ratio, nuclear-to-cytoplasmic localization) over time using live-cell imaging.[4][6][7]
-
Alternative Reporter Technologies
While this guide focuses on peptide substrate reporters, it is important to be aware of alternative and complementary technologies.
-
Kinase Translocation Reporters (KTRs): These reporters measure kinase activity by changing their subcellular localization upon phosphorylation.[4][6][7] They offer the advantage of being single-color reporters, which simplifies multiplexing.[4][6][7]
-
Förster Resonance Energy Transfer (FRET)-based reporters: These reporters consist of two fluorescent proteins linked by a substrate peptide.[5][8] Enzyme activity leads to a conformational change or cleavage that alters the FRET efficiency.[5][8]
-
Activity-Based Probes (ABPs): These are small molecules that covalently bind to the active site of an enzyme, providing a direct measure of active enzyme concentration.
The selection of a reporter system should be guided by the specific biological question, the species being studied, and the available experimental capabilities. Rigorous cross-species validation, as outlined in this guide, is a critical investment that ensures the generation of robust and translatable scientific knowledge.
References
- 1. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Fluorescence Lifetime Imaging of a Caspase-3 Apoptosis Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-sensitivity measurements of multiple kinase activities in live single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hugheylab.org [hugheylab.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide and Alternative Calpain Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of cysteine protease inhibitors, N-(2-Carbamoyl-ethyl)-Val-Leu-anilide emerges as a noteworthy calpain inhibitor. This guide provides a comparative overview of its performance against other well-established calpain inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic and research applications.
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases implicated in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of calpain activity has been linked to several pathological conditions such as neurodegenerative diseases, ischemic injury, and cancer. This has spurred the development of various calpain inhibitors as potential therapeutic agents. This compound, a synthetic peptide derivative, is structurally positioned to interact with the active site of calpains, leveraging the preference of these enzymes for leucine (B10760876) residues at the P2 position.
Performance Comparison of Calpain Inhibitors
To objectively evaluate the efficacy of this compound, a direct comparison of its inhibitory potency with other known calpain inhibitors is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several widely used calpain inhibitors. While specific quantitative data for this compound is not publicly available, its structural similarity to other peptide-based inhibitors suggests it would exhibit competitive inhibition.
| Inhibitor | Target Enzyme(s) | IC50 / ID50 | Ki | Key Characteristics |
| MDL 28170 (Calpain Inhibitor III) | Calpain, Cathepsin B | 11 nM (calpain) | 10 nM (calpain), 25 nM (cathepsin B) | Cell-permeable, neuroprotective, crosses the blood-brain barrier.[1][2] |
| ALLN (Calpain Inhibitor I) | Calpain I, Calpain II, Cathepsin B, Cathepsin L | 0.09 µM (Calpain)[3] | 190 nM (Calpain I), 220 nM (Calpain II), 150 nM (Cathepsin B), 500 pM (Cathepsin L)[4] | Cell-permeable, potent inhibitor of various cysteine proteases.[5] |
| Calpeptin | Calpain I, Calpain II, Papain, Cathepsin K | 52 nM (Calpain I), 34 nM (Calpain II), 40 nM (Calpain I, human platelets)[6] | - | Cell-permeable, attenuates apoptosis and inflammation.[6][7] |
| This compound | Presumed Calpain | Data not available | Data not available | Synthetic peptide derivative with a Val-Leu sequence.[8] |
Experimental Protocols
The validation of enzyme inhibition is critically dependent on robust and reproducible experimental methodologies. A widely accepted method for assessing calpain activity and inhibition is the fluorometric assay.
Fluorometric Calpain Activity Assay
This assay quantifies calpain activity by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate.
Materials:
-
Purified calpain enzyme
-
Assay Buffer (containing an appropriate concentration of CaCl2 to activate calpain)
-
Inhibition Buffer (containing a calcium chelator like BAPTA to measure background fluorescence)[11]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates with clear bottoms[11]
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the calpain enzyme, substrate, and test inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the calpain enzyme. Include a positive control (enzyme without inhibitor) and a negative control (inhibition buffer with enzyme).
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes), protected from light.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[9][12]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Role of Calpain in Cellular Signaling
Calpains are key players in various signaling pathways, including those leading to apoptosis. The following diagram illustrates a simplified pathway of calpain-mediated apoptosis.
Caption: Calpain-mediated apoptosis pathway and points of inhibition.
Experimental Workflow for Inhibitor Validation
The process of validating a potential enzyme inhibitor involves a series of well-defined steps, from initial screening to detailed kinetic analysis.
Caption: Workflow for validating a novel enzyme inhibitor.
References
- 1. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calpain Inhibitor I, ALLN | CAS:110044-82-1 | Calpain I/II/ B/L inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Calpain-Glo™ Protease Assay [promega.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. abcam.com [abcam.com]
A Researcher's Guide to Sequence Verification of Synthetic Peptides: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate sequence verification of synthetic peptides is a critical step to ensure their identity, purity, and biological function. This guide provides an objective comparison of the two primary methods for peptide sequence verification: the classical Edman degradation and the modern mass spectrometry-based approaches. We will delve into the experimental protocols, present a quantitative performance comparison, and illustrate the workflows of these techniques.
The choice between Edman degradation and mass spectrometry for peptide sequencing depends on various factors, including the length of the peptide, the required accuracy, sample purity, throughput needs, and the specific research question being addressed. While Edman degradation offers high accuracy for N-terminal sequencing, mass spectrometry provides high-throughput capabilities and the ability to analyze complex mixtures and post-translational modifications.[1][2][3] A third technique, Amino Acid Analysis (AAA), serves as a valuable complementary method for confirming the amino acid composition and accurately quantifying the peptide.[4][5]
Comparison of Key Performance Metrics
The following table summarizes the key quantitative performance metrics of Edman degradation, mass spectrometry (LC-MS/MS), and Amino Acid Analysis to facilitate a direct comparison.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) | Amino Acid Analysis (AAA) |
| Primary Application | N-terminal sequencing | Full sequence verification, PTM analysis | Amino acid composition, quantification |
| Peptide Length | Up to 30-50 amino acids[6][7] | Routinely up to 50-70 amino acids; longer with optimization | Not applicable for sequencing |
| Accuracy | High for N-terminal residues | High, but can have ambiguity between isobaric amino acids (e.g., Leu/Ile) without specialized methods[8] | High for composition (better than 5% attainable)[4][5] |
| Throughput | Low (one sample at a time, ~45 min/residue)[8] | High (amenable to automation and analysis of complex mixtures)[9] | Moderate |
| Sample Requirement | High purity (>90%), 10-100 picomoles[3][6] | Tolerant of complex mixtures, picomole to femtomole sensitivity[10] | 1-2 mg for hydrolysis[11] |
| Cost | Can be cost-effective for N-terminal confirmation[12] | Higher initial instrument cost, but lower per-sample cost for high-throughput | Moderate |
| Key Limitations | Blocked N-terminus prevents sequencing; not suitable for mixtures[1][3] | Database dependency for standard searches; de novo sequencing can be complex[7] | Does not provide sequence information |
Methodologies and Experimental Workflows
Edman Degradation
Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[6] The process involves a cyclical series of reactions: coupling of phenyl isothiocyanate (PITC) to the N-terminal amino group, cleavage of this residue, and its subsequent identification.[13][14]
Experimental Workflow:
Experimental Protocol:
-
Sample Preparation: A purified peptide sample (typically >90% purity) is immobilized on a polyvinylidene difluoride (PVDF) membrane.[6]
-
Coupling: The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[15]
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[13]
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[15]
-
Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.[16]
-
Cycle Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and identification until the desired number of residues is sequenced.
Mass Spectrometry (LC-MS/MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the dominant technology for peptide sequencing.[7] This approach involves the enzymatic digestion of the peptide (if it is large), followed by separation of the resulting fragments by LC, and their subsequent fragmentation and analysis in a tandem mass spectrometer. The amino acid sequence is then deduced from the fragmentation pattern.
Experimental Workflow:
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 8. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 9. Library Design-Facilitated High-Throughput Sequencing of Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein sequencing: Methods and applications | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Fully Supported Edman Sequencer Offers Cost Effective N-Terminal Protein Sequencing Benefits | Labcompare.com [labcompare.com]
- 13. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 14. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 15. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 16. ehu.eus [ehu.eus]
Leucine vs. Valine in Peptides: A Comparative Guide to Cell Selectivity
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of amino acid residues is paramount in the design of peptides with therapeutic potential. Among the hydrophobic amino acids, Leucine (Leu) and Valine (Val) are frequently employed to modulate the structure and function of peptides, particularly those designed to interact with cell membranes. While structurally similar, the subtle difference in their side chains—a γ-branched versus a β-branched structure—can lead to significant variations in a peptide's cell selectivity, influencing its efficacy and safety profile. This guide provides an objective comparison of Leu and Val residues in the context of peptide cell selectivity, supported by experimental data and detailed methodologies.
Key Differences and Impact on Cell Selectivity
The decision to incorporate Leucine or Valine into a peptide sequence can profoundly impact its therapeutic window. The primary differentiator lies in their influence on the peptide's hydrophobicity and its subsequent interaction with different cell membranes. Leucine, with its isobutyl side chain, is more hydrophobic than Valine, which has an isopropyl side chain. This seemingly minor difference dictates how these peptides interact with the lipid bilayers of bacterial and mammalian cells.
A key study designed α-helical model peptides to directly compare the effects of multiple Leu or Val residues on their biological activity. The findings revealed that Leu-rich peptides exhibited significantly stronger antimicrobial activity compared to their Val-rich counterparts.[1] Conversely, Val-containing peptides demonstrated a more favorable safety profile, with no hemolytic activity and weak cytotoxicity towards mammalian cells.[1] This highlights a fundamental trade-off: the enhanced hydrophobicity of Leucine contributes to potent membrane disruption, leading to broad-spectrum antimicrobial action, but also increases the likelihood of lysing mammalian cells. Valine, being less hydrophobic, confers a greater degree of selectivity for bacterial membranes.[1]
The underlying mechanism for this differential selectivity is rooted in the peptides' mode of action at the membrane level. Leu-rich peptides tend to be active through a membrane-disrupting mechanism, causing significant damage to the cell membrane.[1] In contrast, Val-rich peptides are thought to form smaller channels in the bacterial membrane, a more subtle mechanism that is less detrimental to mammalian cell membranes.[1] This is further supported by observations that Val-containing peptides show a preferential interaction with negatively charged phospholipids (B1166683), characteristic of bacterial membranes, and little to no interaction with the zwitterionic phospholipids that are abundant in mammalian cell membranes.[1]
Quantitative Data Comparison
The following tables summarize the quantitative data from a comparative study of Leu-rich (LR) and Val-rich (VR) peptides, demonstrating their differential effects on antimicrobial activity and toxicity.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in μM)
| Peptide | E. coli | S. aureus | P. aeruginosa |
| Leu-rich (LR) | 4 | 8 | 16 |
| Val-rich (VR) | 64 | >128 | >128 |
Data sourced from a study on α-helical model peptides.[1]
Table 2: Cytotoxicity and Hemolytic Activity
| Peptide | Hemolysis (%) at 100 μM | Cytotoxicity (IC50 in μM) against Vero cells |
| Leu-rich (LR) | >60 | ~50 |
| Val-rich (VR) | <5 | >100 |
Data sourced from a study on α-helical model peptides.[1]
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
Antimicrobial Activity Assay (MIC Determination)
-
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Bacterial strains (E. coli, S. aureus, P. aeruginosa) are cultured to the mid-logarithmic phase in appropriate broth media.
-
The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The peptides are serially diluted in a 96-well microtiter plate.
-
An equal volume of the diluted bacterial suspension is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
-
Hemolytic Activity Assay
-
Principle: This assay measures the ability of a peptide to lyse red blood cells, which is an indicator of its cytotoxicity towards mammalian cells.
-
Protocol:
-
Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
The peptides are serially diluted in PBS in a 96-well microtiter plate.
-
An equal volume of the hRBC suspension is added to each well.
-
The plate is incubated at 37°C for 1 hour with gentle shaking.
-
The plate is then centrifuged to pellet the intact hRBCs.
-
The amount of hemoglobin released into the supernatant is measured by absorbance at 540 nm.
-
Percent hemolysis is calculated relative to a positive control (1% Triton X-100) and a negative control (PBS).
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Protocol:
-
Vero cells (a mammalian cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the peptides.
-
The cells are incubated with the peptides for 24 hours at 37°C in a 5% CO2 atmosphere.
-
The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the formazan solution is measured at 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated as the peptide concentration that reduces cell viability by 50% compared to untreated control cells.
-
Visualizing the Impact of Leu vs. Val on Membrane Interaction
The following diagrams illustrate the conceptual differences in the mode of action of Leu-rich and Val-rich peptides on bacterial membranes.
Caption: Action of Leu-rich peptides on bacterial membranes.
Caption: Action of Val-rich peptides on bacterial membranes.
Conclusion
The choice between Leucine and Valine in peptide design is a critical determinant of cell selectivity. Leucine's higher hydrophobicity can drive potent, broad-spectrum antimicrobial activity through significant membrane disruption, but this often comes at the cost of increased toxicity to mammalian cells. Valine, with its more moderate hydrophobicity, offers a path to enhanced cell selectivity, favoring interactions with bacterial membranes and resulting in lower hemolytic and cytotoxic activity. Researchers and drug developers should carefully consider these trade-offs in the context of their specific therapeutic goals. For applications requiring high potency against a wide range of microbes where some host cell toxicity is acceptable, Leu-rich sequences may be advantageous. However, for systemic applications where minimizing off-target effects is paramount, Val-rich peptides present a more promising starting point for development.
References
A Comparative Guide to Calpain Inhibitors: Evaluating Alternatives to N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
For Researchers, Scientists, and Drug Development Professionals
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a synthetic peptide derivative with a structure suggestive of a protease inhibitor. While specific biological data for this compound is not extensively available in the public domain, its core Val-Leu-anilide scaffold strongly indicates a potential role as an inhibitor of calpains, a family of calcium-dependent cysteine proteases. This guide provides a comparative analysis of well-characterized calpain inhibitors, offering a framework for evaluating potential alternatives and understanding their mechanisms of action.
Calpains are crucial mediators in various physiological processes, including cell motility, signal transduction, and apoptosis.[1] However, their dysregulation is implicated in a range of pathologies such as neurodegenerative diseases, cardiovascular conditions, and cancer, making them a significant therapeutic target.[1][2] This guide will focus on two widely studied calpain inhibitors, Calpeptin and MDL28170 (Calpain Inhibitor III) , as primary alternatives for comparison.
Performance Comparison of Calpain Inhibitors
The inhibitory potency of different compounds against calpains is a critical parameter for their evaluation. The following table summarizes the available quantitative data for the selected alternative compounds.
| Compound | Type | Target(s) | IC50 / Ki | Cell Permeability | Key Features |
| Calpeptin | Peptide aldehyde | Calpain I, Calpain II, Cathepsin K | ID50: 40 nM (Calpain I, human platelets); ID50: 52 nM (Calpain I), 34 nM (Calpain II) | Yes | Potent, cell-permeable, also inhibits Cathepsin K.[3][4] |
| MDL28170 (Z-Val-Phe-CHO) | Peptide aldehyde | Calpain I, Calpain II, Cathepsin B, γ-secretase | Ki: 10 nM (Calpain), 25 nM (Cathepsin B); IC50: 11 nM (Calpain) | Yes | Potent, cell-permeable, crosses the blood-brain barrier, also inhibits γ-secretase.[5][6] |
| This compound | Dipeptide anilide (hypothesized) | Calpain (hypothesized) | Not publicly available | Not publicly available | The Val-Leu motif is recognized by calpains. The anilide group can influence binding and cell permeability. |
Experimental Protocols
Accurate assessment of calpain inhibition requires robust and standardized experimental protocols. A commonly used method is the fluorogenic calpain activity assay.
Fluorogenic Calpain Activity Assay
This assay measures the activity of calpains by detecting the cleavage of a fluorogenic substrate.
Principle:
A synthetic peptide substrate, such as Suc-LLVY-AMC, is used. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) group is quenched. Upon cleavage by an active calpain, AMC is released, resulting in a measurable increase in fluorescence.
Materials:
-
Purified calpain enzyme (e.g., human calpain-1)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (containing a suitable buffer like Tris-HCl, and a reducing agent like DTT or TCEP)
-
Activation Buffer (Assay Buffer supplemented with CaCl2)
-
Inhibition Buffer (Assay Buffer supplemented with a calcium chelator like EGTA or BAPTA)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or vehicle control
-
Purified calpain enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Activation Buffer containing the fluorogenic substrate to each well to start the reaction. For negative controls, add Inhibition Buffer instead of Activation Buffer.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizing Molecular Pathways and Workflows
Understanding the cellular context of calpain activity and the mechanism of inhibition is crucial for drug development.
Caption: Calpain activation signaling pathway.
Caption: Mechanism of competitive calpain inhibition.
Conclusion
While direct experimental data for this compound remains elusive in publicly accessible literature, its chemical structure provides a strong rationale for its classification as a potential calpain inhibitor. For researchers seeking to explore calpain inhibition, well-characterized alternatives like Calpeptin and MDL28170 offer robust positive controls and benchmarks for comparison. Calpeptin is a potent and cell-permeable inhibitor, though it also shows activity against cathepsin K.[3] MDL28170 is another potent, cell-permeable inhibitor with the significant advantage of being able to cross the blood-brain barrier, making it suitable for in vivo studies of the central nervous system.[5] However, it also exhibits off-target effects on cathepsin B and γ-secretase.[5][6]
The choice of an appropriate calpain inhibitor will depend on the specific experimental context, including the desired selectivity, cell permeability, and in vivo applicability. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the pursuit of modulating calpain activity for therapeutic and research purposes. Future studies are warranted to elucidate the precise biological activity and inhibitory profile of this compound to fully understand its potential as a research tool or therapeutic lead.
References
- 1. Exploration of orally available calpain inhibitors: peptidyl alpha-ketoamides containing an amphiphile at P3 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New inhibitors of calpain prevent degradation of cytoskeletal and myelin proteins in spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calpain Inhibition Preserves Talin and Attenuates Right Heart Failure in Acute Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling N-(2-Carbamoyl-ethyl)-Val-Leu-anilide. The following procedures are based on established safety protocols for peptides and anilide-containing compounds. It is imperative to consult your institution's specific Safety Data Sheets (SDS) and waste disposal protocols, as regulations may vary.
Compound Information:
-
IUPAC Name: (2S)-2-({(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl}amino)-4-methyl-N-phenylpentanamide
-
CAS Number: 282725-67-1
-
Molecular Formula: C20H32N4O3
-
Molecular Weight: 376.5 g/mol [1]
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with peptide anilides include potential toxicity if ingested, inhaled, or absorbed through the skin. Anilide derivatives, in particular, can be toxic. Therefore, appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][3] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and clothing from spills.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2][4] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize exposure and ensure experimental integrity.
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Have spill cleanup materials readily available.
-
-
Handling the Solid Compound:
-
If the compound is in a lyophilized (powder) form, handle it carefully to avoid creating dust.[4]
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
-
Weigh the compound in a fume hood or a ventilated balance enclosure.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If sonication is required to aid dissolution, ensure the container is properly sealed.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
Remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly after completing the work.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Protocol
| Waste Type | Collection and Segregation | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams.[2] | Incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended method.[4][6] |
| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.[5] | Incineration is the preferred method.[6] Advanced oxidation processes may also be considered for wastewater treatment.[7] |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing papers) must be considered contaminated and disposed of as hazardous waste.[2] | Dispose of in the designated solid hazardous waste container for incineration.[2] |
Important Note: Always consult and follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[5]
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
